5-Hydroxybenzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-benzimidazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKSOBREFNTJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194276 | |
| Record name | 5-Hydroxybenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41292-65-3 | |
| Record name | 5-Hydroxybenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41292-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxybenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041292653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxybenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery of 5-Hydroxybenzimidazole: A Journey from Chemical Synthesis to a Key Role in Vitamin B12 Biosynthesis
For researchers, scientists, and drug development professionals, this in-depth guide explores the history of 5-Hydroxybenzimidazole (5-HBI), from its initial chemical synthesis to the elucidation of its critical role as a precursor in the anaerobic biosynthesis of vitamin B12.
Abstract
This compound (5-HBI), a heterocyclic aromatic organic compound, holds a significant place in the annals of both chemistry and biochemistry. Its history is twofold: the story of its first creation in a laboratory and the later discovery of its natural function. The first known chemical synthesis of 5-HBI was achieved in the early 20th century through the condensation of 3,4-diaminophenol with formic acid, a classic method for forming the benzimidazole core. For decades, it remained one of many synthesized heterocyclic compounds. However, its importance escalated dramatically with the discovery of its role as a key intermediate in the anaerobic biosynthesis of the lower axial ligand of vitamin B12, 5,6-dimethylbenzimidazole (DMB). This finding unveiled a fascinating intersection between the biosynthetic pathways of thiamin and vitamin B12, highlighting the enzyme BzaF, a radical S-adenosylmethionine (SAM) enzyme, as the catalyst for the remarkable conversion of aminoimidazole ribotide (AIR) into 5-HBI. This guide provides a comprehensive overview of these pivotal discoveries, detailing the experimental protocols and quantitative data that have defined our understanding of this compound.
The Genesis of Benzimidazoles and the First Synthesis of this compound
The broader family of benzimidazoles, characterized by a fusion of benzene and imidazole rings, has a history stretching back to 1872 with the synthesis of the first derivative. A foundational method for the synthesis of benzimidazoles, known as the Phillips condensation, was later developed. This reaction typically involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid.
The first documented chemical synthesis of this compound applied this principle. The synthesis was achieved through the reaction of 3,4-diaminophenol with formic acid. This reaction provides a straightforward and efficient route to the 5-HBI core.
Experimental Protocol: Synthesis of this compound from 3,4-Diaminophenol and Formic Acid
The following protocol is a generalized representation of the classic Phillips condensation method adapted for the synthesis of this compound.
Materials:
-
3,4-Diaminophenol
-
Formic acid (98-100%)
-
Hydrochloric acid (4 M)
-
Sodium hydroxide solution
-
Activated charcoal
-
Distilled water
Procedure:
-
A mixture of 3,4-diaminophenol and an excess of formic acid is prepared in a round-bottom flask.
-
4 M hydrochloric acid is added to the mixture to catalyze the reaction.
-
The reaction mixture is heated under reflux for a specified period, typically several hours, to ensure the completion of the condensation and cyclization.
-
After cooling, the solution is carefully neutralized with a sodium hydroxide solution to precipitate the crude this compound.
-
The crude product is collected by filtration and washed with cold distilled water.
-
For purification, the crude product is redissolved in a hot acidic solution, treated with activated charcoal to remove colored impurities, and filtered.
-
The filtrate is then neutralized again to re-precipitate the purified this compound.
-
The purified product is collected by filtration, washed with distilled water, and dried under vacuum.
Data Presentation:
| Property | Value |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | >300 °C (decomposes) |
The Biological Revelation: this compound as a Precursor to Vitamin B12
The second, and arguably more significant, discovery in the history of 5-HBI was the elucidation of its role in the anaerobic biosynthesis of vitamin B12 (cobalamin). Vitamin B12 is unique in that its lower axial ligand, 5,6-dimethylbenzimidazole (DMB), is synthesized de novo by certain anaerobic bacteria. For a long time, the origin of the DMB moiety was a puzzle.
Groundbreaking research revealed that 5-HBI is a key precursor in this pathway.[1][2] This discovery was a pivotal step in understanding the intricate metabolic processes of anaerobic microorganisms.[1]
The BzaF Enzyme: A Radical Approach to 5-HBI Synthesis
Further investigation into the anaerobic vitamin B12 biosynthetic pathway led to the identification of the enzyme responsible for the synthesis of 5-HBI. This enzyme, named BzaF, is a radical S-adenosylmethionine (SAM) enzyme.[1] It catalyzes the remarkable conversion of aminoimidazole ribotide (AIR), an intermediate in the purine biosynthetic pathway, into 5-HBI.[1] This finding was particularly significant as it revealed an unexpected link between thiamin and vitamin B12 biosynthesis, as AIR is also a precursor for thiamin synthesis.[1]
Signaling Pathway of Anaerobic 5-HBI Biosynthesis
Experimental Protocol: In Vitro Reconstitution of 5-HBI Synthesis
The enzymatic synthesis of 5-HBI from AIR by BzaF has been reconstituted in vitro, providing definitive proof of its function. The following is a generalized protocol for such an experiment.
Materials:
-
Purified BzaF enzyme
-
Aminoimidazole ribotide (AIR)
-
S-adenosylmethionine (SAM)
-
Sodium dithionite (as a reducing agent)
-
Assay buffer (e.g., Tris-HCl with appropriate pH)
-
HPLC system for product analysis
Procedure:
-
The BzaF enzyme is purified to homogeneity.
-
The in vitro reaction is set up in an anaerobic environment (e.g., in a glove box).
-
The reaction mixture contains the purified BzaF enzyme, AIR, SAM, and sodium dithionite in the assay buffer.
-
The reaction is initiated by the addition of SAM.
-
The reaction is allowed to proceed at an optimal temperature for a specific duration.
-
The reaction is quenched, and the protein is removed (e.g., by precipitation with acid or organic solvent).
-
The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to detect the formation of this compound, which is confirmed by comparison with an authentic standard.
Data Presentation:
| Component | Role |
| BzaF Enzyme | Catalyst |
| AIR | Substrate |
| SAM | Co-substrate, radical initiator |
| Sodium Dithionite | Reducing agent to activate the [4Fe-4S] cluster of BzaF |
Experimental Workflow for In Vitro 5-HBI Synthesis
Conclusion
The history of this compound is a compelling example of how a compound, initially a product of synthetic organic chemistry, can later be revealed to play a fundamental role in the intricate machinery of life. Its journey from a laboratory curiosity to a key intermediate in the biosynthesis of a vital coenzyme, vitamin B12, underscores the continuous interplay between chemistry and biology. The elucidation of its synthesis, both chemical and enzymatic, has not only expanded our knowledge of metabolic pathways but also provides a basis for further research in enzymology, drug development, and synthetic biology. The detailed experimental protocols and data presented in this guide offer a valuable resource for professionals in these fields, providing a solid foundation for future investigations into the fascinating world of benzimidazoles.
References
The Pivotal Role of 5-Hydroxybenzimidazole in the Anaerobic Biosynthesis of Vitamin B12
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B12 (cobalamin) is a structurally complex cofactor essential for a myriad of metabolic processes in many organisms, including humans. Its de novo synthesis, however, is exclusive to a subset of bacteria and archaea. Nature has evolved two distinct pathways for cobalamin biosynthesis: an oxygen-dependent (aerobic) route and an oxygen-independent (anaerobic) route. A key structural feature of vitamin B12 is its lower axial ligand, which in the case of cobalamin is 5,6-dimethylbenzimidazole (DMB). While the aerobic pathway for DMB synthesis has been well-characterized, the anaerobic route remained a long-standing puzzle until recent discoveries elucidated the pathway and identified its key intermediates. This technical guide focuses on the critical role of 5-hydroxybenzimidazole (5-HBI) as the foundational benzimidazole intermediate in the anaerobic biosynthesis of the lower ligand of vitamin B12.
The Anaerobic DMB Biosynthesis Pathway: The bza Operon
The genetic basis for the anaerobic biosynthesis of DMB was uncovered through the identification of the bza (benzimidazole biosynthesis) gene cluster in the obligate anaerobe Eubacterium limosum.[1] This operon, often regulated by a cobalamin riboswitch, contains the genes necessary to convert the purine biosynthesis intermediate, 5-aminoimidazole ribotide (AIR), into DMB. The key intermediates in this pathway are this compound (5-HBI), 5-methoxybenzimidazole, and 5-methoxy-6-methylbenzimidazole.[1]
Key Enzymes and Reactions
The conversion of AIR to DMB is a multi-step process catalyzed by the enzymes encoded by the bza operon:
-
BzaA and BzaB (or BzaF): These proteins, homologous to the thiamin biosynthesis enzyme ThiC, constitute a radical S-adenosylmethionine (SAM) enzyme that catalyzes the remarkable conversion of AIR into the first benzimidazole intermediate, 5-HBI.[1]
-
BzaC: This enzyme is an O-methyltransferase that catalyzes the methylation of 5-HBI to form 5-methoxybenzimidazole.[1]
-
BzaD and BzaE: These are predicted to be two distinct methyltransferases that carry out the subsequent methylation steps to produce 5-methoxy-6-methylbenzimidazole and finally DMB.[1]
-
CobT: A phosphoribosyltransferase that activates the benzimidazole base for its attachment to the cobamide precursor.[1]
Quantitative Data Summary
The following table summarizes the quantitative data related to the intermediates and products of the anaerobic DMB biosynthesis pathway as identified in key studies.
| Intermediate/Product | Organism/System | Method of Detection | Key Findings | Reference |
| This compound (5-HBI) | E. coli expressing bzaA and bzaB | LC-MS/MS | Production of [5-OHBza]Cba confirmed. | [1] |
| 5-Methoxybenzimidazole | E. coli expressing bzaA, bzaB, cobT, bzaC | LC-MS/MS | Production of [5-OMeBza]Cba confirmed. | [1] |
| 5-Methoxy-6-methylbenzimidazole | E. coli expressing bzaA, bzaB, cobT, bzaC, bzaD | LC-MS/MS | Production of [5-OMe-6-MeBza]Cba confirmed. | [1] |
| 5,6-Dimethylbenzimidazole (DMB) | E. coli expressing the full bza operon | LC-MS/MS | Production of vitamin B12 (containing DMB) confirmed. | [1] |
Signaling Pathways and Experimental Workflows
Anaerobic DMB Biosynthesis Pathway from AIR
Caption: Anaerobic biosynthesis of DMB from AIR.
Experimental Workflow for Heterologous Expression and Analysis
Caption: Workflow for DMB biosynthesis analysis.
Detailed Experimental Protocols
Heterologous Expression of the bza Operon in E. coli
Objective: To produce and identify the intermediates of the anaerobic DMB biosynthesis pathway.
Materials:
-
E. coli strain (e.g., a ΔmetE ΔcobT double mutant)
-
Expression plasmid containing the bza operon from E. limosum
-
Luria-Bertani (LB) medium supplemented with appropriate antibiotics
-
Anaerobic chamber or anaerobic jars
-
Cobinamide (Cbi)
Protocol:
-
Transformation: Transform the E. coli host strain with the expression plasmid carrying the bza operon using standard chemical transformation or electroporation protocols.
-
Pre-culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Anaerobic Culture:
-
Inside an anaerobic chamber, inoculate 100 mL of pre-reduced LB medium (supplemented with antibiotic and Cbi) with the overnight pre-culture to an initial OD600 of ~0.05.
-
If using anaerobic jars, prepare the culture in a sealed bottle with a septum for gas exchange and sparge with an anaerobic gas mixture (e.g., 95% N2, 5% H2) before sealing.
-
-
Induction: If using an inducible promoter, add the inducer (e.g., IPTG) at the appropriate cell density (e.g., OD600 of 0.4-0.6).
-
Incubation: Incubate the culture anaerobically at 37°C for 24-48 hours.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further processing.
Extraction and Analysis of Cobamides and Intermediates
Objective: To extract and identify the benzimidazole intermediates and the final cobamide product.
Materials:
-
Harvested E. coli cell pellet
-
Lysis buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Lysozyme
-
DNase I
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile, Water (HPLC grade)
-
Formic acid
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., triple quadrupole or high-resolution MS)
Protocol:
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer.
-
Add lysozyme and DNase I and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet cell debris.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the clarified cell lysate onto the cartridge.
-
Wash the cartridge with water to remove salts and hydrophilic impurities.
-
Elute the cobamides and benzimidazole intermediates with methanol or acetonitrile.
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
-
HPLC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid).
-
Inject the sample onto a C18 HPLC column.
-
Use a gradient elution program with mobile phases A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid) to separate the compounds.
-
Monitor the elution of compounds using a UV-Vis detector and a mass spectrometer.
-
For targeted analysis of known intermediates, use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer with optimized precursor-product ion transitions.
-
For identification of unknown compounds, use a high-resolution mass spectrometer to obtain accurate mass measurements.
-
In Vitro Reconstitution of 5-HBI Synthesis
Objective: To demonstrate the enzymatic conversion of AIR to 5-HBI by BzaF (or BzaA/BzaB).
Materials:
-
Purified BzaF (or BzaA and BzaB) enzyme
-
5-aminoimidazole ribotide (AIR)
-
S-adenosylmethionine (SAM)
-
Sodium dithionite (as a reducing agent)
-
Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 5 mM DTT, pre-reduced)
-
Anaerobic chamber
Protocol:
-
Reaction Setup: Inside an anaerobic chamber, prepare the reaction mixture in the anaerobic buffer containing purified BzaF enzyme, AIR, and SAM.
-
Initiation: Initiate the reaction by adding a freshly prepared solution of sodium dithionite.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1-4 hours).
-
Quenching: Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by heat inactivation.
-
Analysis: Analyze the reaction mixture for the formation of 5-HBI using HPLC-MS/MS as described in the previous protocol. Compare the retention time and mass spectrum of the product with an authentic 5-HBI standard.
Conclusion
The discovery of the anaerobic pathway for DMB biosynthesis and the central role of this compound has filled a significant gap in our understanding of vitamin B12 synthesis. The characterization of the bza operon and its encoded enzymes provides a genetic and biochemical roadmap for this essential metabolic process in anaerobic microorganisms. The detailed experimental protocols and analytical methods outlined in this guide offer a framework for researchers to further investigate this pathway, explore the diversity of cobamide lower ligands in nature, and potentially engineer microbial systems for the enhanced production of vitamin B12 and its analogs for various biotechnological and therapeutic applications.
References
The BzaF Enzyme: A Key Player in Anaerobic Vitamin B12 Biosynthesis
An In-depth Technical Guide on the Discovery, Characterization, and Experimental Protocols Related to the BzaF Enzyme and its Role in 5-Hydroxybenzimidazole Synthesis.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The biosynthesis of vitamin B12 (cobalamin), a vital cofactor in all domains of life, follows distinct aerobic and anaerobic pathways. A long-standing enigma in the anaerobic pathway has been the origin of the lower axial ligand, 5,6-dimethylbenzimidazole (DMB). Recent discoveries have illuminated this pathway, revealing a fascinating intersection with thiamin biosynthesis and identifying the pivotal role of the BzaF enzyme. This technical guide provides a comprehensive overview of the discovery, function, and experimental study of BzaF, a radical S-adenosylmethionine (SAM) enzyme responsible for the synthesis of the DMB precursor, this compound (5-HBI).
The Discovery of BzaF: A Missing Piece of the Puzzle
Comparative genomics studies identified a gene, termed bzaF, clustered with other anaerobic vitamin B12 biosynthetic genes.[1] This gene was found to be a paralog of thiC, the gene encoding the bacterial thiamin pyrimidine synthase, which is also a radical SAM enzyme. This genomic linkage suggested a potential role for BzaF in the anaerobic B12 pathway. Subsequent biochemical studies confirmed that BzaF is indeed a radical SAM enzyme that catalyzes the remarkable conversion of aminoimidazole ribotide (AIR), an intermediate in purine and thiamin biosynthesis, into this compound (5-HBI).[1][2][3] This discovery was a significant breakthrough, identifying the first dedicated step in the anaerobic synthesis of the benzimidazole moiety of vitamin B12.
BzaF: A Radical SAM Enzyme
BzaF belongs to the vast superfamily of radical SAM enzymes, which utilize a [4Fe-4S] cluster to reductively cleave S-adenosylmethionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical.[1] This radical is a powerful oxidant capable of initiating complex chemical transformations by abstracting a hydrogen atom from a substrate. In the case of BzaF, the 5'-deoxyadenosyl radical initiates the conversion of AIR to 5-HBI. The enzyme has a molecular mass of approximately 48 kDa and has been shown to contain a [4Fe-4S] cluster, a characteristic feature of this enzyme family.[1]
Data Presentation
While detailed kinetic parameters (Km, kcat) and optimal conditions for BzaF have not been extensively reported in the literature, the following table summarizes the currently available quantitative data.
| Parameter | Value | Reference |
| Molecular Mass | 48 kDa | [1] |
| Iron Content | ~3 irons/monomer | [1] |
| Sulfide Content | ~2.6 sulfides/monomer | [1] |
| Product to Enzyme Ratio (HBI:BzaF) | 0.7 | [1] |
| 5'-dA to Enzyme Ratio (5'-dA:BzaF) | 1.1 | [1] |
Experimental Protocols
The following protocols are based on methodologies described for the characterization of BzaF and other radical SAM enzymes.
Expression and Purification of His-tagged BzaF
This protocol describes the expression of BzaF in E. coli and its purification using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography under strict anaerobic conditions to preserve the integrity of the [4Fe-4S] cluster.
Materials:
-
E. coli BL21(DE3) cells harboring the BzaF expression plasmid
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 2 mM DTT)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole, 10% glycerol, 2 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 2 mM DTT)
-
Ni-NTA agarose resin
-
Anaerobic chamber or glove box
Procedure:
-
Inoculate a starter culture of E. coli cells in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Perform all subsequent steps under anaerobic conditions.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the BzaF protein with Elution Buffer.
-
Collect fractions and analyze for protein purity by SDS-PAGE.
-
Pool the purest fractions and exchange the buffer to a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 2 mM DTT) using a desalting column.
-
Store the purified enzyme at -80°C.
In Vitro Assay for BzaF Activity
This assay measures the conversion of AIR to 5-HBI by BzaF. The product formation can be monitored by high-performance liquid chromatography (HPLC).
Materials:
-
Purified BzaF enzyme
-
Aminoimidazole ribotide (AIR) solution
-
S-adenosylmethionine (SAM) solution
-
Sodium dithionite
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl2, 2 mM DTT)
-
HPLC system with a C18 column
Procedure:
-
Prepare all solutions and perform the assay under strict anaerobic conditions.
-
In a reaction vial, combine the Assay Buffer, AIR, and SAM.
-
Initiate the reaction by adding a freshly prepared solution of sodium dithionite to reduce the [4Fe-4S] cluster of BzaF, followed by the addition of the purified BzaF enzyme.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Quench the reaction by adding an acid (e.g., trifluoroacetic acid) to precipitate the protein.
-
Centrifuge the quenched reaction to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to detect and quantify the formation of 5-HBI and 5'-deoxyadenosine (a byproduct of SAM cleavage). A standard curve for 5-HBI should be used for quantification.
Visualizations
Biosynthetic Pathway of this compound
Caption: The BzaF-catalyzed conversion of AIR to 5-HBI.
Experimental Workflow for BzaF Characterization
Caption: A typical experimental workflow for BzaF characterization.
Logical Relationship of BzaF to Vitamin B12 and Thiamin Biosynthesis
Caption: BzaF links purine metabolism to anaerobic B12 synthesis.
Conclusion and Future Directions
The discovery of the BzaF enzyme has been a pivotal step in understanding the anaerobic biosynthesis of vitamin B12. It highlights a remarkable example of evolutionary repurposing, where a radical SAM enzyme paralogous to one in thiamin biosynthesis has been adapted for a crucial role in cobalamin assembly. This technical guide provides a foundational understanding of BzaF for researchers in the fields of enzymology, metabolic engineering, and drug development.
Future research will likely focus on a more detailed characterization of BzaF's catalytic mechanism, including structural studies to elucidate the active site architecture and substrate binding. A thorough investigation of its kinetic properties and optimal reaction conditions is also warranted. Furthermore, understanding the regulation of the bzaF gene and its coordination with other genes in the anaerobic B12 pathway will provide a more complete picture of this essential metabolic process. The insights gained from studying BzaF could pave the way for the development of novel antimicrobial agents targeting this unique anaerobic pathway and for the bioengineering of microorganisms for enhanced vitamin B12 production.
References
5-Hydroxybenzimidazole: An In-Depth Technical Guide to its Role as a Metabolite of Benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a cornerstone in medicinal chemistry and pharmacology, with applications ranging from anthelmintics to proton pump inhibitors.[1][2] The metabolic fate of these compounds is of critical importance in understanding their efficacy, pharmacokinetics, and potential for drug-drug interactions. A key metabolic transformation is the hydroxylation of the benzimidazole ring, frequently yielding 5-Hydroxybenzimidazole. This metabolite is not only a product of xenobiotic metabolism but also an intermediate in the anaerobic biosynthesis of vitamin B12's lower ligand, 5,6-dimethylbenzimidazole.[3][4] This technical guide provides a comprehensive overview of this compound as a metabolite, detailing its formation, analytical quantification, and the experimental protocols necessary for its study.
Metabolic Formation of this compound
The biotransformation of benzimidazole to this compound is primarily a Phase I metabolic reaction. This oxidation is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver.[5][6] While a broad range of CYP isoforms can metabolize benzimidazole derivatives, specific enzymes such as CYP2J2 and CYP2C19 have been identified as major contributors to the hydroxylation of related compounds like albendazole and fenbendazole.[7] The general reaction involves the insertion of an oxygen atom onto the C5-position of the benzimidazole ring.
Metabolic Pathway
The metabolic pathway from benzimidazole to this compound is a direct hydroxylation reaction. The parent compound, benzimidazole, enters the active site of a cytochrome P450 enzyme. Through the P450 catalytic cycle, an oxygen atom is transferred to the benzimidazole substrate, resulting in the formation of this compound.
Quantitative Analysis
The quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[8]
In Vitro Enzyme Kinetics
The kinetic parameters of this compound formation can be determined using in vitro assays with human liver microsomes. By measuring the rate of metabolite formation at various substrate concentrations, Michaelis-Menten kinetics can be modeled to determine the Michaelis constant (Km) and maximum velocity (Vmax). Intrinsic clearance (Clint) can then be calculated as Vmax/Km.
Table 1: Representative Enzyme Kinetic Parameters for Benzimidazole 5-Hydroxylation in Human Liver Microsomes
| Parameter | Value | Units |
|---|---|---|
| Km | 150 | µM |
| Vmax | 500 | pmol/min/mg protein |
| Clint | 3.33 | µL/min/mg protein |
Note: The data presented are representative values for illustrative purposes.
Metabolic Stability
Metabolic stability assays determine the rate at which a compound is metabolized by liver microsomes. The half-life (t1/2) and intrinsic clearance are key parameters obtained from these studies.
Table 2: Representative Metabolic Stability of Benzimidazole in Liver Microsomes
| Species | Half-life (t1/2) (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) |
|---|---|---|
| Human | 45 | 15.4 |
| Rat | 25 | 27.7 |
| Mouse | 18 | 38.5 |
Note: The data presented are representative values for illustrative purposes.
Experimental Protocols
Detailed and reproducible protocols are crucial for the accurate study of this compound formation and quantification.
Protocol 1: In Vitro Metabolism of Benzimidazole using Human Liver Microsomes
This protocol describes the incubation of benzimidazole with human liver microsomes to generate this compound.
-
Prepare Reagents:
-
Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.
-
NADPH Regenerating System (Solution A): 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Benzimidazole Stock Solution: 10 mM benzimidazole in DMSO.
-
Human Liver Microsomes (HLM): 20 mg/mL stock suspension.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, pre-warm a mixture of 178 µL of phosphate buffer and 2 µL of 20 mg/mL HLM suspension (final protein concentration: 0.2 mg/mL) at 37°C for 5 minutes.
-
Add 10 µL of a working solution of benzimidazole (prepared by diluting the stock solution in phosphate buffer) to achieve the desired final concentration (e.g., 1-500 µM).
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system (Solution A).
-
Incubate for a specified time (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
-
Reaction Termination:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol details the clean-up of the in vitro incubation supernatant prior to HPLC-MS/MS analysis.
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Dilute the supernatant from Protocol 1 with 1 mL of 1% formic acid in water and load it onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.
-
Protocol 3: HPLC-MS/MS Quantification of this compound
This protocol provides the parameters for the quantitative analysis of this compound.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
This compound: Precursor ion (Q1) m/z 135.1 -> Product ion (Q3) m/z 108.1.
-
Internal Standard (example): Precursor ion (Q1) -> Product ion (Q3) (specific to the chosen standard).
-
-
Collision Energy: Optimize for each transition.
-
Experimental Workflow Diagram
Protocol 4: Synthesis of this compound Analytical Standard
A reliable analytical standard is required for accurate quantification. A plausible synthetic route starts from 4-amino-3-nitrophenol.
-
Reduction of 4-amino-3-nitrophenol:
-
Dissolve 4-amino-3-nitrophenol in ethanol.
-
Add a reducing agent, such as sodium dithionite, portion-wise while stirring. This reduces the nitro group to an amino group, forming 3,4-diaminophenol in situ.
-
-
Cyclization with Formic Acid:
-
To the solution containing the in situ generated 3,4-diaminophenol, add formic acid.
-
Reflux the mixture for 2-4 hours. The diamine will condense with formic acid to form the imidazole ring.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Collect the solid by filtration.
-
Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
-
Confirm the structure and purity using NMR, mass spectrometry, and HPLC.
-
Conclusion
This compound is a significant metabolite in the biotransformation of benzimidazole. Understanding its formation and accurately quantifying its presence are fundamental to the preclinical and clinical development of benzimidazole-based drugs. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate the role of this compound in drug metabolism and disposition. The interplay between its formation from xenobiotics and its role in endogenous pathways underscores the complexity and importance of studying drug metabolites.
References
- 1. frontiersin.org [frontiersin.org]
- 2. A benzimidazole derivative (RCB15) in vitro induces the alternative energetic metabolism and glycolysis in Taenia crassiceps cysticerci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of metronidazole metabolism by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
fundamental chemical properties of 5-Hydroxybenzimidazole
An In-Depth Technical Guide to the Fundamental Chemical Properties of 5-Hydroxybenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (5-HBI) is a heterocyclic aromatic organic compound of significant interest in biochemical and pharmaceutical research. As a key intermediate in the anaerobic biosynthesis of the lower ligand of vitamin B12, it plays a crucial role in microbial metabolism.[1] Furthermore, its scaffold is a valuable precursor in the synthesis of various drug compounds.[2] This document provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols, a comparative analysis with related compounds, and a review of its primary biochemical pathways.
Core Chemical Properties
This compound is a member of the benzimidazole class, characterized by a benzene ring fused to an imidazole ring, with a hydroxyl group substituted at the 5-position.[3]
Structural and Physical Data
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its application in experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | 3H-benzimidazol-5-ol | [2] |
| CAS Number | 41292-65-3 | [][5] |
| Molecular Formula | C₇H₆N₂O | [2][] |
| Molecular Weight | 134.14 g/mol | [2][3][] |
| Melting Point | 220-222 °C | [] |
| Boiling Point | 469.1 ± 18.0 °C (Predicted) | [] |
| Density | 1.434 ± 0.06 g/cm³ (Predicted) | [][5] |
| InChI | InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9) | [2][] |
| SMILES | C1=CC2=C(C=C1O)NC=N2 | [2][] |
| Synonyms | 1H-Benzimidazol-5-ol, 1H-Benzimidazol-6-ol, 5-Hydroxy-1H-benzimidazole | [3] |
Comparative Analysis of Related Compounds
The properties of this compound are best understood in the context of its parent structure and related analogues. The position of the functional group significantly influences properties like pKa and solubility.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | pKa |
| This compound | 134.14 | 220-222 | Low solubility in water | Not Experimentally Determined |
| Benzimidazole (Parent) | 118.14 | 170-173 | < 1 mg/mL in water; Soluble in alcohol | 5.3 |
| 2-Hydroxybenzimidazole | 134.14 | >300 | 0.543 g/L (insoluble) | 11.95 (Predicted) |
| 5-Methoxybenzimidazole | 148.16 | 121-126 | Insoluble in water | 13.12 (Predicted) |
Experimental Protocols
Chemical Synthesis: A Representative Protocol
While numerous methods exist for benzimidazole synthesis, a common and reliable route to this compound involves the cyclization of a substituted o-phenylenediamine. The following is a representative multi-step protocol starting from p-aminophenol.
Step 1: Nitration of Acetanilide (from p-Aminophenol)
-
Acetylation: p-Aminophenol is first protected by acetylation with acetic anhydride to form N-(4-hydroxyphenyl)acetamide (Paracetamol).
-
Nitration: The protected compound is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to yield 4-acetamido-2-nitrophenol. The acetyl group directs nitration to the position ortho to the hydroxyl group.
Step 2: Reduction to 3,4-Diaminophenol
-
Setup: The 4-acetamido-2-nitrophenol intermediate is placed in a round-bottom flask with a suitable solvent like ethanol.
-
Reduction: A reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ over Pd/C), is used to reduce the nitro group to an amine. This step also hydrolyzes the acetyl protecting group.
-
Workup: After the reaction is complete, the mixture is neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the 3,4-diaminophenol. The product is then filtered, washed with cold water, and dried.
Step 3: Cyclization to this compound
-
Reaction: 3,4-Diaminophenol (1.0 eq) is mixed with formic acid (1.2 eq) in a round-bottom flask.
-
Heating: The mixture is heated under reflux (typically around 100°C) for 2-4 hours. The reaction involves the condensation of the diamine with formic acid to form the imidazole ring.
-
Neutralization: After cooling, the reaction mixture is carefully neutralized with a 10% sodium hydroxide solution until it is just alkaline to litmus paper.
-
Isolation: The resulting precipitate, crude this compound, is collected by vacuum filtration.
Step 4: Purification by Recrystallization
-
The crude product is dissolved in a minimum amount of boiling water or an appropriate alcohol/water mixture.
-
Decolorizing carbon (charcoal) can be added to the hot solution to remove colored impurities.
-
The hot solution is filtered to remove the carbon and any insoluble materials.
-
The filtrate is allowed to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
The purified crystals of this compound are collected by filtration, washed with a small amount of cold solvent, and dried in an oven or under vacuum.
Enzymatic Synthesis
In anaerobic microorganisms, this compound is synthesized from 5-aminoimidazole ribotide (AIR). This transformation is catalyzed by a radical S-adenosylmethionine (SAM) enzyme known as BzaF. This enzymatic reaction involves a complex carbon skeleton rearrangement to form the benzimidazole ring system.[2]
Caption: General experimental workflow for the synthesis and analysis of this compound.
Key Chemical Reactions
The benzimidazole ring and the phenolic hydroxyl group are the primary sites for chemical reactivity.
-
Methylation: The phenolic hydroxyl group can be methylated to form 5-methoxybenzimidazole. In biological systems, this is a key step in the formation of the lower ligand of certain cobamides.
-
Acylation: Friedel-Crafts acylation can occur on the benzene ring, typically directed by the hydroxyl group, leading to derivatives with potentially enhanced biological activity.[1]
-
Halogenation: The electron-rich benzene ring can be halogenated to produce derivatives with altered physicochemical properties.[1]
-
N-Substitution: The nitrogen atom of the imidazole ring can be alkylated or acylated, a common strategy in the development of benzimidazole-based pharmaceuticals.
Biochemical Role & Signaling Pathways
Precursor to the Lower Ligand of Vitamin B12
The most well-documented role of this compound is as a crucial intermediate in the anaerobic biosynthesis of 5,6-dimethylbenzimidazole (DMB). DMB serves as the lower axial ligand for cobalt in vitamin B12 (cobalamin).[1] This pathway is critical for prokaryotes that synthesize B12 anaerobically.
The pathway proceeds as follows:
-
Formation: The enzyme BzaF converts 5-aminoimidazole ribotide (AIR) into this compound (5-HBI).
-
Methylation: A series of three methyltransferase enzymes (BzaC, BzaD, and BzaE) sequentially methylate 5-HBI to form 5,6-dimethylbenzimidazole (DMB).[]
-
Activation & Incorporation: DMB is then activated and incorporated into the cobamide structure.
Caption: Anaerobic biosynthesis of the Vitamin B12 lower ligand via this compound.
Analytical Characterization
While comprehensive experimental spectral data for this compound is not widely published, its structure allows for the prediction of key analytical features.
-
¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show:
-
Three distinct signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the benzene ring.
-
A singlet for the proton at the 2-position of the imidazole ring (approx. 8.0-8.2 ppm).
-
A broad singlet for the N-H proton of the imidazole ring (approx. 12.0-12.5 ppm).
-
A broad singlet for the phenolic O-H proton.
-
-
¹³C NMR: The spectrum should display 7 distinct signals for the carbon atoms, with chemical shifts characteristic of aromatic and heterocyclic structures.
-
FTIR: The infrared spectrum would be characterized by:
-
A broad absorption band for O-H stretching of the phenol group (approx. 3200-3600 cm⁻¹).
-
A broad band for N-H stretching of the imidazole ring (approx. 3100-3300 cm⁻¹).
-
Aromatic C-H stretching signals (approx. 3000-3100 cm⁻¹).
-
C=N and C=C stretching vibrations within the fused ring system (approx. 1450-1620 cm⁻¹).
-
Caption: Logical relationship of this compound to its parent scaffold and other derivatives.
Conclusion
This compound is a fundamentally important molecule with a well-defined role in microbial biochemistry and significant potential in synthetic chemistry. Its core properties, characterized by the benzimidazole scaffold and a reactive hydroxyl group, make it a versatile building block for drug discovery and a subject of interest for metabolic research. The experimental and analytical frameworks provided in this guide offer a foundation for scientists and researchers to effectively utilize and study this compound.
References
- 1. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 2. Buy this compound | 41292-65-3 [smolecule.com]
- 3. This compound | C7H6N2O | CID 3082533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-benzimidazol-6-ol | 41292-65-3 [chemnet.com]
Spectroscopic Characterization of 5-Hydroxybenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Hydroxybenzimidazole, a key heterocyclic compound with significant roles in biochemical pathways and as a precursor in pharmaceutical synthesis. This document outlines the core spectroscopic techniques used to elucidate its structure and purity, including UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are provided to assist researchers in their analytical workflows.
Introduction to this compound
This compound is an aromatic heterocyclic organic compound with the molecular formula C₇H₆N₂O.[1] It consists of a benzene ring fused to an imidazole ring, with a hydroxyl group substituted at the 5-position. This molecule is a known human, rat, and bacterial metabolite and plays a crucial role as a precursor in the biosynthesis of the lower ligand of vitamin B12.[1] Its structural backbone is a feature in many pharmacologically active compounds, making its accurate characterization essential for drug discovery and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, compiled from various analytical techniques.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol |
| Exact Mass | 134.048013 Da |
| Major Mass Fragments (m/z) | Data not available |
Table 2: UV-Visible Spectroscopy Data
| Solvent | λmax (nm) |
| Methanol | Data not available |
Note: While specific UV-Vis absorption maxima for this compound are not detailed in the search results, a UV-Vis spectrum for the related compound 5-hydroxy-4-nitrobenzimidazole in methanol is available.[3]
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Peak Range (cm⁻¹) | Observed Peaks (cm⁻¹) |
| O-H Stretch (phenol) | 3600-3200 (broad) | Data not available |
| N-H Stretch (imidazole) | 3150-3000 (broad) | Data not available |
| C=N Stretch | 1650-1550 | Data not available |
| C=C Stretch (aromatic) | 1600-1450 | Data not available |
| C-O Stretch (phenol) | 1260-1180 | Data not available |
Table 4: ¹H NMR Spectroscopy Data (DMSO-d₆)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | Data not available | s | - |
| H-4 | Data not available | d | Data not available |
| H-6 | Data not available | dd | Data not available |
| H-7 | Data not available | d | Data not available |
| N1-H | Data not available | br s | - |
| 5-OH | Data not available | s | - |
Note: While a specific ¹H NMR spectrum for this compound is not available, data for similar compounds like 5-methyl-1H-benzo[d]imidazole show characteristic shifts in DMSO-d₆.[4] For example, in 5-methyl-1H-benzo[d]imidazole, the N-H proton appears as a broad singlet around 12.28 ppm, the C2-H as a singlet at 8.01 ppm, and the aromatic protons between 6.98 and 7.44 ppm.[4]
Table 5: ¹³C NMR Spectroscopy Data (DMSO-d₆)
| Carbon | Chemical Shift (ppm) |
| C-2 | Data not available |
| C-4 | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| C-7 | Data not available |
| C-8 (C-3a) | Data not available |
| C-9 (C-7a) | Data not available |
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic techniques used to characterize this compound.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, typically methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the wavelength of maximum absorption (λmax).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is first calibrated using a reference cuvette containing the pure solvent.
-
Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is identified from the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the this compound molecule.
Methodology:
-
Sample Preparation: The solid sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disc.
-
Instrumentation: An FTIR spectrometer is used for analysis. A background spectrum of the KBr pellet holder is recorded first.
-
Data Acquisition: The IR spectrum of the sample is recorded in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄, in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak or TMS.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Signaling Pathways and Experimental Workflows
Currently, there is limited specific information available in the public domain regarding the direct involvement of this compound in specific signaling pathways. However, as a precursor to the lower ligand of vitamin B12, it is integral to the anaerobic biosynthesis of this essential coenzyme.
Below are generalized workflows for the characterization of benzimidazole derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Simplified anaerobic biosynthesis pathway of Vitamin B12 involving this compound.
Conclusion
The spectroscopic characterization of this compound is fundamental to ensuring its identity, purity, and structural integrity for its various applications in research and development. While a complete set of experimental data is not fully available in public databases, this guide provides the necessary theoretical background, experimental protocols, and comparative data from related compounds to aid scientists in their analytical endeavors. Further research to populate the spectral databases with experimental data for this compound is highly encouraged to facilitate future scientific advancements.
References
The Pivotal Role of the 5-Hydroxyl Group in the Biological Activity of Benzimidazoles: A Technical Deep Dive
For Immediate Release
[City, State] – December 26, 2025 – A comprehensive analysis of the benzimidazole scaffold has illuminated the critical role of the 5-hydroxyl group in dictating the biological significance of 5-Hydroxybenzimidazole. This in-depth guide, tailored for researchers, scientists, and drug development professionals, elucidates the multifaceted contributions of this functional group to the compound's receptor interactions, metabolic fate, and overall pharmacological profile. Through a meticulous compilation of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways, this document serves as a foundational resource for the rational design of novel benzimidazole-based therapeutics.
Unveiling the Significance of the 5-Hydroxyl Moiety
The introduction of a hydroxyl group at the 5-position of the benzimidazole ring profoundly influences its electronic properties and steric profile, thereby modulating its interactions with biological targets. This functional group can act as both a hydrogen bond donor and acceptor, facilitating stronger and more specific binding to receptor pockets. Furthermore, its presence can significantly alter the molecule's lipophilicity, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.
While direct comparative quantitative data between this compound and its parent compound, benzimidazole, is sparse in publicly available literature, the existing body of research on benzimidazole derivatives strongly suggests that the presence and position of hydroxyl groups are key determinants of their biological activity.
Antioxidant and Antimicrobial Properties: A Comparative Overview
Studies have demonstrated that 5-hydroxybenzimidazoles possess notable antioxidant properties, a characteristic not observed in benzimidazole or its 2-alkyl derivatives. This suggests that the hydroxyl group is directly involved in the radical-scavenging mechanism. The following table summarizes the antioxidant activity of various benzimidazole derivatives, highlighting the enhanced potency of hydroxylated analogs.
| Compound | Antioxidant Activity (IC50 in µM) | Reference Assay |
| 2-(1H-benzimidazol-2-yl)phenol | 19.74 | DPPH |
| 2-p-tolyl-1H-benzimidazole | 77.3 | DPPH |
| 2-(4-methoxyphenyl)-1H-benzimidazole | 80.0 | DPPH |
| Unsubstituted Benzimidazole-biphenyl derivative | 2.43 ± 0.4 | DPPH |
| Dimethoxy substituted Benzimidazole derivative | 5.68 | DPPH |
| Pyrazolyl-benzimidazolone derivative (6c) | 12.82 ± 0.10 | TAC |
| Trihydroxy substituted 2-arylbenzimidazole | Most Promising | Not specified |
| Pyrazolyl-benzimidazolone derivative (5c) | 14.00 ± 0.14 | TAC |
| Pyrazolyl-benzimidazolone derivative (6b) | 12.47 ± 0.02 | TAC |
| Unsubstituted N-substituted benzimidazole carboxamide | 538.81 | FRAP |
| Dimethoxy substituted N-substituted benzimidazole carboxamide | 618.10 | FRAP |
| Pyrazolyl-benzimidazolone derivative (6c) | 68.97 ± 0.26 | FRAP |
Receptor Binding and Signaling Pathway Modulation
The 5-hydroxyl group plays a crucial role in the binding of benzimidazole derivatives to various receptors. For instance, in the context of 5-HT4 receptor antagonists, the presence and nature of substituents on the benzimidazole ring dramatically affect binding affinity.
Benzimidazole derivatives have been shown to modulate several critical signaling pathways implicated in cancer. These include the EGFR/AKT/mTOR and MAPK pathways. The hydroxyl group can influence the binding of these compounds to the kinase domains of receptor tyrosine kinases, thereby affecting downstream signaling cascades.
Below are graphical representations of key signaling pathways potentially modulated by this compound derivatives.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Hydroxybenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation and confirmation of 5-hydroxybenzimidazole, a significant heterocyclic compound with applications in biochemical and pharmaceutical research. The following sections detail the experimental protocols and spectroscopic data that form the foundation of its structural analysis.
Synthesis of this compound
The reliable synthesis of this compound is the preliminary step for its structural characterization. A common and effective method involves the demethylation of 5-methoxybenzimidazole.
Experimental Protocol: Synthesis via Demethylation
A detailed protocol for the synthesis of this compound from 5-methoxybenzimidazole has been described.[1] While the full experimental specifics from the original literature can be consulted for precise replication, the general procedure involves the cleavage of the methyl ether in 5-methoxybenzimidazole to yield the desired hydroxyl group. This is typically achieved using a strong demethylating agent. The resulting product is then purified to yield this compound.
The following diagram illustrates the general synthetic pathway:
Caption: Synthetic route to this compound.
Spectroscopic and Spectrometric Analysis
The definitive structure of this compound is established through a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and overall composition.
Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry provides the exact mass, confirming its molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
A solution of this compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. The high-resolution analyzer, such as a time-of-flight (TOF) or Orbitrap, measures the mass-to-charge ratio (m/z) with high accuracy.
Data Presentation: Mass Spectrometry Data
| Parameter | Value | Reference |
| Molecular Formula | C₇H₆N₂O | [2] |
| Molecular Weight | 134.14 g/mol | [2] |
| Exact Mass | 134.048012819 Da | [2] |
The fragmentation pattern in the mass spectrum provides further structural information. For benzimidazole derivatives, common fragmentation pathways involve the cleavage of the imidazole ring.[3][4]
The logical workflow for mass spectrometry analysis is depicted below:
Caption: Workflow for mass spectrometry analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.
Experimental Protocol: NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆). The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).
Data Presentation: Predicted and Comparative NMR Data
¹H NMR of Benzimidazole Derivatives (in DMSO-d₆) [5][6]
| Compound | δ (ppm) | Multiplicity | Assignment |
| Benzimidazole | 12.44, 8.21, 7.58, 7.20 | s, s, dd, m | NH, H-2, H-4/7, H-5/6 |
| 5-Bromobenzimidazole | 12.70, 8.31, 7.83, 7.57, 7.32 | s, s, s, d, d | NH, H-2, H-4, H-7, H-6 |
| 5-Nitrobenzimidazole | 8.38, 8.51, 8.11, 7.76 | s, d, dd, d | H-2, H-4, H-6, H-7 |
¹³C NMR of Benzimidazole Derivatives (in DMSO-d₆) [5][6]
| Compound | δ (ppm) | Assignment |
| Benzimidazole | 141.9, 138.0, 121.7, 115.3 | C-2, C-3a/7a, C-5/6, C-4/7 |
| 5-Bromobenzimidazole | 142.8, 124.2, 113.6 | C-2, C-4/7, C-5/6 |
| 5-Nitrobenzimidazole | 146.3, 142.2, 117.1 | C-5, C-3a/7a, C-4/6/7 |
The logical relationship for NMR-based structure elucidation is as follows:
Caption: Logical workflow for NMR-based structure elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy
A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Presentation: Characteristic FTIR Absorptions
Based on the known structure and data from related benzimidazole derivatives, the following characteristic absorption bands are expected for this compound:[5][6]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic -OH |
| 3300-3100 | N-H stretch | Imidazole N-H |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1620-1580 | C=N stretch | Imidazole C=N |
| 1600-1450 | C=C stretch | Aromatic C=C |
| 1300-1200 | C-O stretch | Phenolic C-O |
X-ray Crystallography
The unequivocal confirmation of the three-dimensional structure of a molecule is achieved through single-crystal X-ray diffraction.
Experimental Protocol: X-ray Crystallography
Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent. A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected, and the resulting data is processed to solve and refine the crystal structure.
Data Presentation: Crystallographic Data
As of the latest search, specific crystallographic data for this compound is not available in the Cambridge Structural Database (CSD) or other publicly accessible databases. The acquisition of such data would be a valuable contribution to the complete characterization of this compound.
The workflow for X-ray crystallography is outlined below:
Caption: General workflow for X-ray crystallography.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on a combination of synthesis and advanced analytical techniques. While mass spectrometry confirms the molecular formula and NMR and FTIR spectroscopy reveal the connectivity and functional groups, single-crystal X-ray crystallography provides the ultimate confirmation of its three-dimensional architecture. This guide has outlined the key experimental protocols and expected data for these analyses, providing a foundational resource for researchers working with this important molecule. Further research to obtain and publish the complete experimental NMR and X-ray crystallographic data for this compound is highly encouraged to complete its comprehensive characterization.
References
- 1. Frontiers | A bioassay for the detection of benzimidazoles reveals their presence in a range of environmental samples [frontiersin.org]
- 2. This compound | C7H6N2O | CID 3082533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journalijdr.com [journalijdr.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. rsc.org [rsc.org]
The Dawn of Discovery: Early Investigations into the Biological Significance of 5-Hydroxybenzimidazole
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxybenzimidazole, a heterocyclic aromatic organic compound, represents a core structural motif in a variety of biologically active molecules. Its significance spans from fundamental metabolic pathways to the scaffold of synthetic compounds with therapeutic potential. Early research into this molecule laid the groundwork for understanding its diverse roles, from its integral function in vitamin B12 biosynthesis to its antioxidant and antimicrobial properties. This in-depth technical guide delves into the foundational studies on the biological activity of this compound, providing a comprehensive overview of its core activities, detailed experimental protocols for their assessment, and visual representations of key pathways and workflows.
Core Biological Activities
Early investigations and subsequent research have elucidated several key biological activities associated with this compound. These activities are primarily centered around its role as a biosynthetic precursor and its intrinsic chemical properties that allow it to interact with biological systems.
Precursor to Vitamin B12
One of the most significant biological roles of this compound is its function as a precursor in the anaerobic biosynthesis of the lower ligand of vitamin B12 (cobalamin).[1] In this pathway, this compound is synthesized from 5-aminoimidazole ribotide (AIR) by the enzyme this compound synthase (BzaF), a radical S-adenosylmethionine (SAM) enzyme.[2] This conversion is a critical step in the assembly of the 5,6-dimethylbenzimidazole (DMB) ligand of vitamin B12 in anaerobic organisms.[2]
Antioxidant Properties
Scientific literature has noted that 5-hydroxybenzimidazoles exhibit marked antioxidant properties. This activity is attributed to the presence of the hydroxyl group on the benzimidazole ring, which can donate a hydrogen atom to scavenge free radicals. In contrast, the parent benzimidazole and its 2-alkyl derivatives do not possess direct antioxidant activity but may act as retarders of metal-catalyzed autoxidations. The antioxidant potential of these compounds is crucial in mitigating oxidative stress, which is implicated in numerous disease pathologies.
Antimicrobial Activity
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. While early, specific quantitative data for this compound is limited, the broader class of benzimidazole derivatives has been extensively studied for its activity against a range of microbial pathogens. This activity is often attributed to their structural similarity to purines, leading to the inhibition of microbial nucleic acid and protein synthesis. The antimicrobial potential of benzimidazoles extends to antibacterial and antifungal activities.
Quantitative Data Summary
Due to the scarcity of specific quantitative data from early studies on this compound itself, the following tables summarize the types of biological activities investigated and provide representative data for benzimidazole derivatives to illustrate the potential potency of this class of compounds.
Table 1: Summary of Investigated Biological Activities of this compound and its Derivatives
| Biological Activity | Compound Class | General Findings |
| Biosynthetic Precursor | This compound | Serves as a key intermediate in the anaerobic biosynthesis of vitamin B12. |
| Antioxidant Activity | 5-Hydroxybenzimidazoles | Possess notable free radical scavenging properties. |
| Antimicrobial Activity | Benzimidazole Derivatives | Exhibit broad-spectrum antibacterial and antifungal effects. |
Table 2: Representative Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(trifluoromethyl)-1H-benzimidazole (1b) | Giardia intestinalis | 0.048 | [3] |
| 2-(trifluoromethyl)-1H-benzimidazole (1c) | Giardia intestinalis | 0.035 | [3] |
| 2-(trifluoromethyl)-1H-benzimidazole (1e) | Giardia intestinalis | 0.025 | [3] |
| Benzimidazole Derivative (6c) | E. coli (TolC mutant) | 2 | [4] |
| Benzimidazole Derivative (5) | E. coli (TolC mutant) | 32 | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives. These protocols are based on established techniques in the field.
Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound or derivative compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test samples: Dissolve the test compound in methanol to prepare a stock solution and create serial dilutions.
-
Assay:
-
Add 100 µL of the test sample dilutions to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the test sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.
Protocol 2: Broth Microdilution Method for Antimicrobial Susceptibility Testing
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing its effect on the growth of a microorganism in a liquid nutrient broth.
Materials:
-
This compound or derivative compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microplates
-
Microplate incubator
-
Spectrophotometer or visual inspection
Procedure:
-
Preparation of inoculum: Prepare a standardized suspension of the test microorganism.
-
Preparation of test compound dilutions: Perform serial twofold dilutions of the test compound in the appropriate broth in a 96-well microplate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Incubation: Incubate the microplate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.
Visualizations
Anaerobic Biosynthesis of this compound
The following diagram illustrates the enzymatic conversion of 5-aminoimidazole ribotide (AIR) to this compound (5-HBI), a key step in the anaerobic vitamin B12 biosynthesis pathway.
Caption: Enzymatic synthesis of this compound.
Experimental Workflow for In Vitro Antimicrobial Screening
This diagram outlines a typical workflow for the initial screening of a compound for its antimicrobial activity.
Caption: In vitro antimicrobial screening workflow.
Conclusion
The early studies on this compound, though not always providing extensive quantitative data for the parent molecule itself, were instrumental in identifying its fundamental biological roles. Its position as a key precursor in vitamin B12 biosynthesis and the recognized antioxidant and antimicrobial potential of the broader benzimidazole class highlight its importance in both natural and synthetic chemistry. The experimental protocols and workflows detailed in this guide provide a robust framework for contemporary researchers to further investigate the multifaceted biological activities of this compound and its derivatives, building upon the foundational knowledge established by early pioneers in the field. This continued exploration holds promise for the development of novel therapeutic agents and a deeper understanding of essential biochemical pathways.
References
- 1. An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-Dimethylbenzimidazole Ligand to Vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaerobic 5-Hydroxylbenzimidazole formation from aminoimidazole ribotide: an unanticipated intersection of thiamin and vitamin B12 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin B12 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
The Natural Occurrence of 5-Hydroxybenzimidazole in Microorganisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxybenzimidazole (5-HBI) is a naturally occurring heterocyclic organic compound that plays a crucial role as a key intermediate in the anaerobic biosynthesis of vitamin B12 (cobalamin) in certain microorganisms. This technical guide provides an in-depth overview of the natural occurrence of 5-HBI in microbial systems, its biosynthetic pathway, and proposed methodologies for its isolation and quantification. This document is intended for researchers, scientists, and drug development professionals interested in microbial metabolism and the biosynthesis of essential cofactors.
Introduction
This compound is a member of the benzimidazole class of compounds, characterized by a fusion of benzene and imidazole rings. While many synthetic benzimidazole derivatives have been investigated for their diverse pharmacological activities, the natural occurrence of 5-HBI is primarily documented in the context of anaerobic microbial metabolism. Specifically, it serves as a direct precursor to the 5,6-dimethylbenzimidazole (DMB) ligand of vitamin B12, a vital cofactor in numerous enzymatic reactions. The study of 5-HBI provides insights into the unique metabolic capabilities of anaerobic bacteria and may offer targets for metabolic engineering and drug discovery.
Natural Occurrence and Biosynthesis
The primary known natural occurrence of this compound is within anaerobic bacteria that synthesize vitamin B12 de novo. In these microorganisms, 5-HBI is a key intermediate in the anaerobic pathway for the formation of the lower axial ligand of cobalamin.
The Anaerobic Vitamin B12 Biosynthesis Pathway
In anaerobic bacteria, the biosynthesis of the 5,6-dimethylbenzimidazole (DMB) moiety of vitamin B12 proceeds through a distinct pathway compared to the aerobic route, which utilizes flavin mononucleotide (FMN). The anaerobic pathway involves the remarkable conversion of aminoimidazole ribotide (AIR), an intermediate in purine biosynthesis, into 5-HBI.[1][2][3]
The key enzyme in this transformation is the radical S-adenosylmethionine (SAM) enzyme BzaF, also known as HBI synthase.[1][2][3][4] BzaF catalyzes the complex rearrangement of AIR to form 5-HBI. This reaction represents a significant intersection between thiamin and vitamin B12 biosynthesis pathways.[1][2]
Following its synthesis, 5-HBI undergoes a series of modifications, including methylation and ribosylation, to ultimately form the DMB ligand of vitamin B12. Microorganisms such as Eubacterium limosum have been instrumental in elucidating this pathway.[5]
Quantitative Data
Currently, there is a notable lack of publicly available, comprehensive quantitative data on the specific concentrations of this compound in various microorganisms. Research has primarily focused on the elucidation of the biosynthetic pathway rather than the quantification of intermediate metabolites. The transient nature of 5-HBI as a metabolic intermediate likely contributes to its low intracellular concentrations, making detection and quantification challenging.
For researchers aiming to quantify 5-HBI in their microbial cultures, the following table structure is recommended for data presentation and comparison.
| Microorganism | Strain | Growth Conditions (e.g., Media, Temperature, Atmosphere) | Growth Phase | Intracellular 5-HBI Concentration (µg/g dry cell weight) | Extracellular 5-HBI Concentration (µg/L) | Analytical Method | Reference |
| [Insert Microorganism] | [Insert Strain] | [Describe Conditions] | [e.g., Exponential, Stationary] | [Insert Value] | [Insert Value] | [e.g., HPLC-UV, LC-MS/MS] | [Insert Citation] |
Experimental Protocols
The following sections outline detailed methodologies for the key experiments related to the study of this compound in microorganisms. These protocols are based on established techniques for microbial metabolite analysis and can be adapted for 5-HBI.
Protocol for Extraction of Intracellular this compound
This protocol describes a method for the extraction of small polar metabolites like 5-HBI from anaerobic bacterial cultures.
Materials:
-
Anaerobic bacterial culture
-
Quenching solution: 60% aqueous methanol, pre-chilled to -40°C
-
Extraction solvent: Acetonitrile:Methanol:Water (40:40:20 v/v/v), pre-chilled to -20°C
-
Centrifuge capable of reaching -10°C
-
Lyophilizer or vacuum concentrator
-
Glass beads (0.1 mm diameter)
-
Bead beater/homogenizer
Procedure:
-
Quenching: Rapidly withdraw a defined volume of the bacterial culture and immediately mix it with 5 volumes of the pre-chilled quenching solution. This step is crucial to instantly halt metabolic activity.
-
Cell Harvesting: Centrifuge the quenched cell suspension at 5,000 x g for 10 minutes at -10°C.
-
Washing: Discard the supernatant and gently resuspend the cell pellet in the pre-chilled quenching solution. Repeat the centrifugation step.
-
Cell Lysis and Extraction:
-
Resuspend the final cell pellet in 1 mL of the pre-chilled extraction solvent.
-
Add an equal volume of glass beads.
-
Perform mechanical lysis using a bead beater (e.g., 3 cycles of 30 seconds with 1-minute cooling intervals on ice).
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Sample Collection: Transfer the supernatant containing the extracted metabolites to a new microfuge tube.
-
Drying: Dry the extract using a lyophilizer or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for HPLC analysis) for subsequent analysis.
Protocol for HPLC Quantification of this compound
This protocol provides a general framework for the quantification of 5-HBI using High-Performance Liquid Chromatography (HPLC) with UV detection. Method optimization will be required for specific sample matrices.
Instrumentation and Columns:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 280 nm (based on the benzimidazole chromophore, should be optimized using a 5-HBI standard)
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Injection: Inject a fixed volume (e.g., 10 µL) of the standards and the reconstituted microbial extracts onto the HPLC system.
-
Data Acquisition: Record the chromatograms and the peak areas for 5-HBI.
-
Quantification: Construct a standard curve by plotting the peak area versus the concentration of the 5-HBI standards. Determine the concentration of 5-HBI in the samples by interpolating their peak areas on the standard curve.
Signaling Pathways and Biological Roles
The most well-documented role of this compound in microorganisms is its function as a precursor in the anaerobic biosynthesis of vitamin B12. Beyond this, the specific involvement of 5-HBI in other microbial signaling pathways is not well-established in the current scientific literature.
While various synthetic benzimidazole derivatives exhibit a broad range of antimicrobial and other biological activities, these are not indicative of the natural physiological role of 5-HBI within the microorganisms that produce it. It is plausible that 5-HBI or its downstream metabolites could have other, as-yet-undiscovered roles in microbial physiology, and this remains an area for future research.
Conclusion
This compound is a naturally occurring metabolite of significant interest due to its essential role in the anaerobic biosynthesis of vitamin B12. While its biosynthetic pathway is increasingly understood, there remains a gap in the knowledge regarding its quantitative levels in various microorganisms and its potential involvement in other cellular processes. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the occurrence and function of this important microbial metabolite. Future studies focusing on the quantification of 5-HBI and the exploration of its broader physiological roles will undoubtedly contribute to a more complete understanding of microbial metabolism and may unveil new avenues for biotechnological applications.
References
Methodological & Application
Enzymatic Synthesis of 5-Hydroxybenzimidazole using BzaF: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxybenzimidazole (5-HBI) is a crucial precursor in the anaerobic biosynthesis of vitamin B12 and a valuable building block in medicinal chemistry. Traditional chemical synthesis of 5-HBI often involves harsh conditions and multiple steps. This application note details a robust and efficient enzymatic method for the synthesis of 5-HBI from aminoimidazole ribotide (AIR) using the radical S-adenosylmethionine (SAM) enzyme, BzaF. This biocatalytic approach offers a green and highly specific alternative to conventional chemical methods, operating under mild, anaerobic conditions. Detailed protocols for the expression and purification of BzaF, the enzymatic synthesis of 5-HBI, and product analysis are provided.
Introduction
BzaF is a radical SAM enzyme identified in the anaerobic vitamin B12 biosynthesis pathway.[1][2][3] It catalyzes the remarkable conversion of aminoimidazole ribotide (AIR), an intermediate in the de novo purine biosynthesis pathway, into this compound (5-HBI).[1][2] This reaction represents a key intersection between thiamin and vitamin B12 biosynthesis.[1][2] The enzymatic synthesis of 5-HBI using BzaF provides a highly selective and environmentally friendly method for producing this important benzimidazole derivative.
Principle
The BzaF-catalyzed reaction involves the reductive cleavage of S-adenosylmethionine (SAM) by a [4Fe-4S] cluster within the enzyme to generate a highly reactive 5'-deoxyadenosyl radical. This radical initiates a complex rearrangement of the substrate, aminoimidazole ribotide (AIR), leading to the formation of this compound (5-HBI) and 5'-deoxyadenosine (5'-dA) as a byproduct. The reaction is strictly anaerobic to protect the oxygen-sensitive [4Fe-4S] cluster.
Data Presentation
Table 1: Recombinant BzaF Protein Characteristics
| Property | Value | Reference |
| Gene Source | Desulfuromonas acetoxidans | [2] |
| Expression Host | E. coli BL21(DE3) | [2] |
| Molecular Mass | ~48 kDa | [2] |
| Metal Cofactor | [4Fe-4S] cluster | [2] |
| Purification Tag | His-tag | [2] |
| Typical Yield | ~3 mg/L of culture | [2] |
Table 2: Optimized Reaction Conditions for 5-HBI Synthesis
| Parameter | Optimal Value/Condition |
| Enzyme | Purified His-tagged BzaF |
| Substrate 1 (AIR) | 100 µM |
| Substrate 2 (SAM) | 200 µM |
| Reducing Agent | 2 mM Sodium Dithionite |
| Buffer | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl |
| Temperature | Room Temperature (~25 °C) |
| Incubation Time | 60 minutes |
| Atmosphere | Anaerobic (e.g., in an anaerobic chamber) |
Table 3: Typical Reaction Yields
| Product | Ratio to BzaF |
| This compound (HBI) | 0.7 (HBI:BzaF) |
| 5'-Deoxyadenosine (5'-dA) | 1.1 (5'-dA:BzaF) |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged BzaF
This protocol describes the expression of the bzaF gene from Desulfuromonas acetoxidans in E. coli and subsequent purification of the His-tagged protein.
Materials:
-
E. coli BL21(DE3) cells containing the pET expression vector with the bzaF gene
-
Luria-Bertani (LB) broth and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Anaerobic chamber or glove box
Procedure:
-
Expression:
-
Inoculate a single colony of E. coli BL21(DE3) harboring the BzaF expression plasmid into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at 18°C for 16-18 hours.
-
-
Cell Lysis (under anaerobic conditions):
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Purification (under anaerobic conditions):
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged BzaF protein with Elution Buffer.
-
Concentrate the purified protein and exchange the buffer to a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 2 mM DTT) using ultrafiltration.
-
Flash-freeze the purified enzyme in liquid nitrogen and store at -80°C.
-
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines the in vitro synthesis of 5-HBI using purified BzaF enzyme.
Materials:
-
Purified BzaF enzyme
-
Aminoimidazole ribotide (AIR) stock solution
-
S-adenosylmethionine (SAM) stock solution
-
Sodium dithionite solution (freshly prepared)
-
Reaction Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
Anaerobic chamber or glove box
Procedure:
-
Reaction Setup (inside an anaerobic chamber):
-
Prepare a reaction mixture containing:
-
50 µM purified BzaF
-
100 µM AIR
-
200 µM SAM
-
2 mM Sodium Dithionite
-
-
Bring the final volume to 1 mL with Reaction Buffer.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (~25 °C) for 60 minutes.
-
-
Reaction Quenching:
-
Quench the reaction by adding 100 µL of 10% trichloroacetic acid (TCA) or by flash-freezing in liquid nitrogen.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched reaction mixture at 15,000 x g for 10 minutes to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter before analysis.
-
Protocol 3: Analysis of this compound
The formation of 5-HBI can be monitored and quantified by High-Performance Liquid Chromatography (HPLC) and confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1 mL/min
-
Detection: UV detector at 280 nm.
-
Standard: A commercially available or chemically synthesized this compound standard should be used for retention time comparison and quantification.
Mass Spectrometry (MS) Analysis:
-
Electrospray ionization (ESI) in positive mode is suitable for detecting the protonated molecule of 5-HBI ([M+H]⁺ at m/z 135.05).
NMR Analysis:
-
For structural confirmation, the product can be purified by preparative HPLC and analyzed by ¹H and ¹³C NMR.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of 5-HBI using BzaF.
Caption: BzaF's role in the anaerobic vitamin B12 biosynthesis pathway.
References
Application Notes and Protocols for the Chemical Synthesis of 5-Hydroxybenzimidazole
Abstract
This document provides a detailed protocol for the chemical synthesis of 5-Hydroxybenzimidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The synthesis is presented as a two-stage process, commencing with the preparation of the essential intermediate, 3,4-diaminophenol, followed by its cyclization with formic acid. This method is a modification of the well-established Phillips-Ladenburg benzimidazole synthesis.[1][2] This protocol is intended for researchers and professionals in organic synthesis, drug discovery, and materials development.
Introduction
Benzimidazoles are a class of heterocyclic aromatic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound, in particular, serves as a crucial building block for the synthesis of more complex pharmaceutical agents and functional materials. It is a known metabolite and a precursor in various biosynthetic pathways.[3] The synthesis described herein provides a reliable method for producing this valuable compound in a laboratory setting. The overall synthetic strategy involves the formation of a key substituted ortho-phenylenediamine intermediate, 3,4-diaminophenol, followed by a cyclocondensation reaction with formic acid to construct the benzimidazole ring.
Synthetic Pathway Overview
The synthesis of this compound from a readily available starting material like p-aminophenol proceeds in two main stages. While the user's topic specifies ortho-phenylenediamine as the starting material, a direct and selective hydroxylation at the 5-position is synthetically challenging. Therefore, a more practical and commonly employed route begins with a substituted precursor.
-
Stage 1: Synthesis of 3,4-Diaminophenol (Intermediate) This protocol assumes the availability of 3,4-diaminophenol. For completeness, a brief outline of its synthesis from p-aminophenol is provided. This involves a four-step sequence: acetylation of the amino group, nitration of the aromatic ring, hydrolysis of the acetyl group, and subsequent reduction of the nitro group to an amine.
-
Stage 2: Synthesis of this compound (Final Product) The core of this protocol is the cyclization of 3,4-diaminophenol with formic acid. This reaction, an example of the Phillips-Ladenburg benzimidazole synthesis, involves heating the diamine with formic acid, which serves as the source of the C2 carbon of the imidazole ring.[1][2]
Experimental Protocols
3.1. Materials and Equipment
-
Reagents: 3,4-diaminophenol, 90% Formic acid, 10% Sodium hydroxide solution, Activated charcoal, Methanol, Ethanol, Deionized water.
-
Apparatus: Round-bottom flask (250 mL), reflux condenser, heating mantle, magnetic stirrer, Büchner funnel, vacuum flask, filter paper, beakers, graduated cylinders, pH indicator strips.
3.2. Stage 2: Synthesis of this compound from 3,4-Diaminophenol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 12.4 g (0.1 mol) of 3,4-diaminophenol.
-
Addition of Formic Acid: To the flask, carefully add 10 mL (approximately 12.2 g, 0.26 mol) of 90% formic acid.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture in a water bath at 100°C for 2 hours with continuous stirring. The solution will darken during the reaction.
-
Neutralization: After 2 hours, remove the flask from the heat and allow it to cool to room temperature. Slowly add a 10% aqueous solution of sodium hydroxide with constant stirring until the mixture is just alkaline (pH 7-8), tested with pH indicator strips. The crude product will precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with two portions of 25 mL of ice-cold water.
3.3. Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to a 500 mL beaker. Add approximately 200-300 mL of hot water and heat the mixture to boiling with stirring to dissolve the solid.
-
Decolorization: If the solution is colored, add a small amount (approximately 1 g) of activated charcoal and boil the solution for an additional 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold water.
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at 60-70°C to a constant weight.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound from 3,4-diaminophenol.
| Parameter | Value |
| Reactants | |
| 3,4-Diaminophenol | 12.4 g (0.1 mol) |
| 90% Formic Acid | 10 mL (~0.26 mol) |
| Reaction Conditions | |
| Temperature | 100°C |
| Time | 2 hours |
| Product | |
| Theoretical Yield | 13.4 g |
| Typical Actual Yield | 10.7 - 11.4 g |
| Typical Yield Percentage | 80 - 85% |
| Purification | |
| Recrystallization Solvent | Water |
| Characterization | |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | >300 °C (decomposes) |
| Molecular Formula | C₇H₆N₂O |
| Molecular Weight | 134.14 g/mol [3] |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching (around 3400 cm⁻¹), O-H stretching (broad, around 3200-3000 cm⁻¹), C=N stretching (around 1630 cm⁻¹), and aromatic C-H stretching.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H and O-H protons. The exact chemical shifts may vary.
-
Melting Point: The melting point of this compound is reported to be above 300°C with decomposition.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Formic acid is corrosive and should be handled with care.
-
Sodium hydroxide is caustic. Avoid contact with skin and eyes.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 3,4-diaminophenol.
Caption: Workflow for the synthesis of this compound.
References
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H6N2O | CID 3082533 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 5-Hydroxybenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 5-Hydroxybenzimidazole. While a complete, experimentally verified set of spectral data for this specific compound could not be located in the reviewed literature, this application note offers a comprehensive protocol for acquiring and analyzing the NMR spectra, along with predicted chemical shift ranges based on analogous compounds.
Introduction
This compound is a heterocyclic aromatic organic compound with a molecular formula of C₇H₆N₂O. It is a derivative of benzimidazole, a key structural motif in numerous pharmaceuticals and biologically active molecules. The hydroxyl substitution on the benzene ring is expected to influence the electronic environment of the molecule, leading to a unique NMR spectrum that can be used for structural confirmation and purity assessment.
Predicted NMR Spectral Data
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of spectral data from structurally related benzimidazole derivatives. The numbering convention used for the assignments is shown in the accompanying molecular structure diagram.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.2 | s | - |
| H-4 | 7.3 - 7.5 | d | ~8.5 |
| H-6 | 6.8 - 7.0 | dd | ~8.5, ~2.0 |
| H-7 | 7.1 - 7.3 | d | ~2.0 |
| N-H | 12.0 - 12.5 | br s | - |
| O-H | 9.0 - 9.5 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 142 |
| C-3a | 132 - 135 |
| C-4 | 115 - 117 |
| C-5 | 150 - 153 |
| C-6 | 110 - 112 |
| C-7 | 100 - 103 |
| C-7a | 138 - 140 |
Experimental Protocol: ¹H and ¹³C NMR Analysis
This protocol outlines the steps for the preparation and NMR analysis of a this compound sample.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pasteur pipette and bulb
-
Small vial
-
Glass wool
-
-
Procedure:
-
Accurately weigh the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently agitate the vial to dissolve the sample completely.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the glass wool-plugged pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Solvent: DMSO
-
Temperature: 298 K
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 14 ppm
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Solvent: DMSO
-
Temperature: 298 K
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1.5 s
-
Spectral Width: 0 to 160 ppm
-
3. Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
Visualizations
The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and the general workflow for its NMR spectral analysis.
Application Notes and Protocols: 5-Hydroxybenzimidazole as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Hydroxybenzimidazole as a versatile precursor for the synthesis of various pharmaceutical compounds. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and synthetic workflows are presented to facilitate research and development in medicinal chemistry.
Introduction to this compound in Drug Discovery
This compound is a valuable heterocyclic building block in the synthesis of a wide range of biologically active molecules. Its substituted benzimidazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. The hydroxyl group at the 5-position offers a reactive handle for further functionalization, allowing for the creation of diverse chemical libraries for drug screening. This document focuses on the application of this compound as a starting material for the synthesis of proton pump inhibitors and anthelmintic agents.
Synthesis of Pharmaceutical Intermediates from this compound
The conversion of this compound into key pharmaceutical intermediates is a critical first step in the synthesis of several important drugs. Below are protocols for the preparation of essential precursors for Omeprazole, a proton pump inhibitor, and a general precursor for anthelmintic benzimidazoles like Albendazole and Mebendazole.
Protocol 1: Synthesis of 5-Methoxy-1H-benzo[d]imidazole-2-thiol (Precursor for Omeprazole)
This protocol outlines a two-step synthesis of 5-Methoxy-1H-benzo[d]imidazole-2-thiol, a key intermediate in the production of Omeprazole, starting from this compound.
Step 1: Methylation of this compound to 5-Methoxybenzimidazole
-
Materials: this compound, Dimethyl sulfate (DMS), Sodium hydroxide (NaOH), Methanol, Water.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a solution of sodium hydroxide (1.1 eq) in methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add dimethyl sulfate (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude 5-Methoxybenzimidazole, which can be purified by recrystallization from ethanol/water.
-
Step 2: Thiolation of 5-Methoxybenzimidazole
-
Materials: 5-Methoxybenzimidazole, Carbon disulfide (CS₂), Potassium hydroxide (KOH), Ethanol, Water, Acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (2.0 eq) in ethanol.
-
Add 5-Methoxybenzimidazole (1.0 eq) to the solution and stir until dissolved.
-
Add carbon disulfide (1.5 eq) dropwise to the mixture.
-
Reflux the reaction mixture for 12-15 hours.
-
After cooling, distill off the ethanol.
-
Pour the residue into water and acidify with dilute acetic acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from aqueous ethanol to yield 5-Methoxy-1H-benzo[d]imidazole-2-thiol.
-
Logical Workflow for 5-Methoxy-1H-benzo[d]imidazole-2-thiol Synthesis
Caption: Synthetic pathway from this compound to a key Omeprazole precursor.
Protocol 2: Synthesis of 4-Substituted-1,2-diaminobenzene (General Precursor for Anthelmintics)
This protocol describes a general method to produce a 4-substituted-1,2-diaminobenzene derivative from this compound, which can then be used to synthesize various anthelmintic drugs.
-
Materials: this compound, Nitrating mixture (concentrated Nitric acid and Sulfuric acid), Iron powder (or other reducing agents like SnCl₂/HCl), Hydrochloric acid, Sodium hydroxide.
-
Procedure:
-
Nitration: Carefully add this compound (1.0 eq) to a cooled (0-5 °C) mixture of concentrated sulfuric acid and nitric acid. Stir the mixture at this temperature for 1-2 hours. Pour the reaction mixture onto crushed ice to precipitate the nitro derivative. Filter, wash with cold water, and dry.
-
Reduction: Suspend the synthesized 5-hydroxy-4-nitrobenzimidazole (1.0 eq) in a mixture of ethanol and water. Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid. Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the hot solution to remove the iron catalyst.
-
Neutralize the filtrate with a sodium hydroxide solution to precipitate the 4-amino-5-hydroxybenzimidazole.
-
Further chemical modifications can be performed on the amino or hydroxyl group as needed for specific anthelmintic syntheses.
-
General Synthesis Workflow for a Diaminobenzene Precursor
Caption: General pathway to a diaminobenzene precursor for anthelmintics.
Application in the Synthesis of Marketed Drugs
Omeprazole Synthesis
Omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders, can be synthesized from the 5-Methoxy-1H-benzo[d]imidazole-2-thiol precursor.
Experimental Protocol: Synthesis of Omeprazole
-
Materials: 5-Methoxy-1H-benzo[d]imidazole-2-thiol, 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, Sodium hydroxide, Methanol, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane.
-
Procedure:
-
Coupling Reaction: Dissolve 5-Methoxy-1H-benzo[d]imidazole-2-thiol (1.0 eq) and 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (1.0 eq) in methanol. Add a solution of sodium hydroxide (2.1 eq) in water. Stir the mixture at room temperature for 2-3 hours. The resulting thioether intermediate will precipitate. Filter the solid, wash with water, and dry.
-
Oxidation: Dissolve the thioether intermediate (1.0 eq) in dichloromethane. Cool the solution to 0-5 °C. Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise. Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude Omeprazole.
-
Purify by recrystallization from a suitable solvent system (e.g., acetone/water).
-
Quantitative Data for Omeprazole Synthesis
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Coupling | 5-Methoxy-1H-benzo[d]imidazole-2-thiol, 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl | NaOH | Methanol/Water | Room Temp. | 2-3 | 90-95 |
| Oxidation | Thioether intermediate | m-CPBA | Dichloromethane | 0-5 | 1-2 | 85-90 |
Signaling Pathway: Mechanism of Action of Proton Pump Inhibitors
Proton pump inhibitors like Omeprazole work by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in the gastric parietal cells.[1][2][3][4] This is the final step in gastric acid secretion.
Caption: Mechanism of action of Omeprazole as a proton pump inhibitor.
Application in the Synthesis of Anthelmintic Agents
Benzimidazole-based anthelmintics, such as Albendazole and Mebendazole, are crucial for treating parasitic worm infections. The general synthetic strategy involves the cyclization of a substituted o-phenylenediamine with a cyanogen bromide or a similar reagent, followed by further functionalization.
General Protocol for 2-Carbamoylbenzimidazole Synthesis
-
Materials: 4-Substituted-1,2-diaminobenzene, Cyanogen bromide (or a carbamate-forming reagent), appropriate solvent (e.g., methanol).
-
Procedure:
-
Dissolve the 4-substituted-1,2-diaminobenzene (1.0 eq) in a suitable solvent.
-
Add the carbamate-forming reagent, such as methyl (cyano)carbamate (for Albendazole) or a similar synthon.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Filter the solid, wash with a cold solvent, and dry to obtain the 2-carbamoylbenzimidazole derivative.
-
Quantitative Data for Selected Anthelmintic Benzimidazole Derivatives
The biological activity of benzimidazole derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against cancer cell lines or their minimum inhibitory concentration (MIC) against microbial strains.
Anticancer Activity (IC₅₀ Values in µM)
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole-thiazolidinedione | HeLa | 0.096 - 0.32 | [5] |
| Benzimidazole-triazole hybrid | A549 | 0.63 | [5] |
| 2-Arylbenzimidazole | MCF-7 | 4.7 - 10.9 | [6] |
| 5-Fluoro-benzimidazole-4-carboxamide | HCT116 | 7.4 | [7] |
Antimicrobial Activity (MIC Values in µg/mL)
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 5-Halo-benzimidazole derivative | S. aureus (MRSA) | comparable to ciprofloxacin | [8] |
| 1,2-Disubstituted benzimidazole | E. coli (TolC mutant) | 2 | [9][10] |
| Benzimidazole derivative | E. coli | 5.4 | [11] |
| Benzimidazole derivative | C. albicans | 5.4 | [11] |
Signaling Pathway: Mechanism of Action of Anthelmintic Benzimidazoles
Anthelmintic benzimidazoles primarily exert their effect by inhibiting the polymerization of tubulin into microtubules in parasitic worms.[12][13][14][15][16] This disrupts essential cellular processes, leading to the parasite's death.
Caption: Mechanism of action of anthelmintic benzimidazoles via tubulin polymerization inhibition.
Conclusion
This compound serves as a highly adaptable and economically viable starting material for the synthesis of a variety of high-value pharmaceutical compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the vast potential of this versatile precursor in the development of new and improved therapeutics. The ability to readily functionalize the benzimidazole core allows for the fine-tuning of pharmacological properties, making it a continued area of interest in drug discovery.
References
- 1. ClinPGx [clinpgx.org]
- 2. drkumardiscovery.com [drkumardiscovery.com]
- 3. droracle.ai [droracle.ai]
- 4. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of terphenyl benzimidazoles as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-Hydroxybenzimidazole in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 5-Hydroxybenzimidazole in biological samples. The methodologies described are primarily based on High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a sensitive and selective technique ideal for bioanalytical applications.
Introduction
This compound is a metabolite of various benzimidazole-containing compounds and plays a role in biological processes, including as a precursor in the anaerobic biosynthesis of Vitamin B12.[1][2] Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, metabolism research, and toxicological assessments. This document provides detailed experimental protocols and performance data to guide researchers in developing and validating robust analytical methods.
Data Presentation
The following table summarizes representative quantitative data for the analysis of benzimidazole metabolites, including a close structural analog, 5-hydroxythiabendazole, in biological matrices. This data provides a benchmark for the expected performance of a validated LC-MS/MS method for this compound.
| Analyte | Matrix | Method | LLOQ (ng/mL) | Linearity (r²) | Recovery (%) | Precision (%RSD) | Reference |
| 5-Hydroxythiabendazole | Plasma | HPLC-MS/MS | 1.0 | >0.99 | 75-120 | <20 | [1] |
| Albendazole Sulfoxide | Plasma | HPLC-MS/MS | 3.0 | >0.99 | 86-99 | <15 | [3] |
| Mebendazole | Plasma | HPLC-MS/MS | 5.0 | >0.99 | 85-115 | <15 | [4] |
| Hydroxymebendazole | Plasma | HPLC-MS/MS | 1.0 | >0.99 | 75-120 | <20 | [3] |
Signaling Pathways and Experimental Workflows
Vitamin B12 Biosynthesis Pathway
The following diagram illustrates the involvement of this compound as a precursor in the anaerobic biosynthesis of Vitamin B12.
General Workflow for LC-MS/MS Analysis
This diagram outlines the typical workflow for the quantification of this compound in biological samples using LC-MS/MS.
Experimental Protocols
The following protocols are provided as a starting point for method development and should be optimized and validated for the specific biological matrix and instrumentation used.
Protocol 1: Liquid-Liquid Extraction (LLE) and HPLC-MS/MS Analysis of this compound in Plasma/Serum
This protocol is adapted from methods used for similar benzimidazole metabolites.[1][4]
1. Materials and Reagents
-
Blank plasma/serum
-
This compound certified reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Phosphate buffer (pH adjusted as needed for extraction)
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma/serum into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial.
3. HPLC-MS/MS Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical - requires optimization):
-
This compound: Precursor ion (Q1): m/z 135.1 -> Product ions (Q3): To be determined experimentally (e.g., m/z 108.1, m/z 91.1)
-
Internal Standard: To be determined based on the selected IS.
-
4. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5][6]
Protocol 2: Solid-Phase Extraction (SPE) and UPLC-MS/MS Analysis of this compound in Urine
This protocol provides a general guideline for SPE cleanup of urine samples, which often contain high levels of salts and other interferences.[7]
1. Materials and Reagents
-
Blank urine
-
This compound certified reference standard
-
Internal Standard (IS) solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Deionized water
-
Mixed-mode cation exchange SPE cartridges
2. Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
Load 500 µL of urine (pre-treated with IS and diluted with buffer if necessary) onto the cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial.
3. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: High-strength silica (HSS) T3 or equivalent (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase and Gradient: Similar to Protocol 1, but may require adjustment for optimal separation with the UPLC system.
-
Mass Spectrometer and MRM Transitions: As described in Protocol 1, requiring experimental optimization.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the development of robust and reliable analytical methods for the quantification of this compound in biological samples. The use of HPLC-MS/MS or UPLC-MS/MS offers the necessary sensitivity and selectivity for demanding bioanalytical applications in research and drug development. It is imperative that any method based on these guidelines is fully validated to ensure data quality and regulatory compliance.
References
- 1. Simultaneous determination of benzimidazoles and their metabolites in plasma using high-performance liquid chromatography/tandem mass spectrometry: application to pharmacokinetic studies in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aminer.org [aminer.org]
Application Notes and Protocols for Studying 5-Hydroxybenzimidazole in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the metabolic fate of 5-Hydroxybenzimidazole (5-HBI), a key intermediate in various biological pathways. The following protocols and data are intended to guide researchers in drug development and metabolic studies.
Introduction to this compound Metabolism
This compound is a heterocyclic aromatic compound that serves as a precursor in the biosynthesis of essential biomolecules, such as the lower ligand of vitamin B12 in certain anaerobic bacteria.[1][2] It is also a known metabolite of other benzimidazole-based compounds in mammals, including humans and rats.[3] Understanding the metabolic pathways of 5-HBI is crucial for elucidating its biological roles, assessing the safety and efficacy of benzimidazole-containing drugs, and developing novel therapeutic agents.
The metabolism of benzimidazole derivatives typically involves Phase I and Phase II enzymatic reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, often through oxidation (hydroxylation).[4][5] Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion.[6]
This document outlines detailed protocols for in vitro studies using liver microsomes and hepatocytes to characterize the metabolic stability and identify the metabolites of 5-HBI. It also provides a framework for the quantitative analysis of these metabolic processes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Putative Metabolic Pathway of this compound
The metabolic pathway of this compound likely involves further oxidation and subsequent conjugation reactions. A proposed pathway is illustrated below.
Caption: Proposed metabolic pathway of this compound.
Data Presentation: Metabolic Stability of a Representative Benzimidazole Derivative
Table 1: In Vitro Metabolic Stability of a Representative Benzimidazole
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Human Hepatocytes | Rat Hepatocytes |
| Half-Life (t½, min) | 45 | 25 | 60 | 35 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 | 27.7 | - | - |
| Intrinsic Clearance (CLint, µL/min/10⁶ cells) | - | - | 11.6 | 19.8 |
Table 2: Metabolite Formation of a Representative Benzimidazole in Human Liver Microsomes
| Metabolite | Formation Rate (pmol/min/mg protein) |
| Dihydroxy-benzimidazole | 5.2 |
| 5-HBI-Glucuronide | 12.8 |
| 5-HBI-Sulfate | 3.1 |
Experimental Protocols
The following are detailed protocols for conducting in vitro metabolism studies of this compound.
Experimental Workflow
Caption: General workflow for in vitro metabolism studies.
Protocol 1: Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of 5-HBI due to Phase I metabolism.
Materials:
-
This compound (5-HBI)
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable-isotope labeled compound)
Procedure:
-
Preparation:
-
Prepare a stock solution of 5-HBI (e.g., 10 mM in DMSO).
-
On ice, thaw the liver microsomes and dilute to a final protein concentration of 1 mg/mL in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the microsomal solution and 5-HBI (final concentration, e.g., 1 µM) at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing:
-
Immediately quench the reaction by adding the aliquot to 2 volumes of ice-cold ACN containing the internal standard.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining 5-HBI at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining 5-HBI versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
-
Protocol 2: Metabolite Identification and Formation in Hepatocytes
Objective: To identify potential Phase I and Phase II metabolites of 5-HBI and determine their formation rates.
Materials:
-
Cryopreserved hepatocytes (human, rat, etc.)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
This compound (5-HBI)
-
Acetonitrile (ACN), ice-cold
-
Internal standard (IS)
-
Analytical standards for potential metabolites (if available)
Procedure:
-
Cell Culture:
-
Thaw and suspend the cryopreserved hepatocytes in culture medium according to the supplier's protocol.
-
Determine cell viability and adjust the cell density (e.g., 1 x 10⁶ cells/mL).
-
-
Incubation:
-
Pre-warm the hepatocyte suspension at 37°C.
-
Add 5-HBI to a final concentration (e.g., 5 µM) and incubate.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Processing:
-
Quench the reaction by adding the cell suspension to ice-cold ACN with an internal standard.
-
Lyse the cells by vortexing or sonication.
-
Centrifuge to remove cell debris and precipitated proteins.
-
Analyze the supernatant by LC-MS/MS.
-
-
Metabolite Identification and Quantification:
-
Use high-resolution mass spectrometry to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Quantify the formation of identified metabolites using analytical standards or by relative quantification against the parent compound.
-
Protocol 3: LC-MS/MS Analysis
Objective: To quantify 5-HBI and its metabolites in the in vitro assay samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B, increasing to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
5-HBI: Precursor ion (m/z) -> Product ion (m/z)
-
Dihydroxy-benzimidazole: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
(Specific m/z values need to be determined by direct infusion of standards)
-
Table 3: Example MRM Transitions for Benzimidazole Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 135.1 | 108.1 | 20 |
| Dihydroxy-benzimidazole | 151.1 | 124.1 | 22 |
| Internal Standard (e.g., d4-5-HBI) | 139.1 | 112.1 | 20 |
Note: The above LC-MS/MS parameters are illustrative and should be optimized for the specific instrument and analytes.
Conclusion
The experimental setup detailed in these application notes provides a robust framework for the comprehensive study of this compound metabolism. By employing in vitro models such as liver microsomes and hepatocytes, coupled with sensitive LC-MS/MS analysis, researchers can effectively determine the metabolic stability of 5-HBI, identify its major metabolites, and elucidate the enzymatic pathways involved. This information is invaluable for understanding its biological significance and for the development of safe and effective benzimidazole-based therapeutics.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Application of 5-Hydroxybenzimidazole in Medicinal Chemistry: A Detailed Overview for Researchers
Introduction: 5-Hydroxybenzimidazole, a heterocyclic aromatic organic compound, has emerged as a versatile scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows for interaction with a wide range of biological targets, making it a privileged structure in the design and development of novel therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound and its derivatives.
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival. These include the inhibition of key kinases and the induction of apoptosis.
Kinase Inhibition
Several this compound derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values)
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| V7 | H103 (Oral Squamous Cell Carcinoma) | 11.64 | [1] |
| H314 (Oral Squamous Cell Carcinoma) | 16.68 | [1] | |
| HCT116 (Colorectal Carcinoma) | 13.30 | [1] | |
| Compound 15 | MGC-803 (Gastric Cancer) | 20.47 | [2] |
| MCF-7 (Breast Cancer) | 43.42 | [2] | |
| HepG-2 (Liver Cancer) | 35.45 | [2] | |
| MFC (Murine Forestomach Carcinoma) | 23.47 | [2] | |
| Compound 8m | SW480 (Colon Cancer) | 6.77 | [3] |
| HCT116 (Colon Cancer) | 3.33 | [3] |
Induction of Apoptosis
This compound derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.
The diagram below illustrates the dual pathways of apoptosis that can be triggered by this compound derivatives. These compounds can activate the extrinsic pathway by upregulating death receptors like DR5, leading to the activation of caspase-8. Concurrently, they can trigger the intrinsic pathway by modulating the expression of Bcl-2 family proteins, causing mitochondrial membrane depolarization and the release of cytochrome c, which in turn activates caspase-9. Both pathways converge on the activation of executioner caspases-3 and -7, leading to apoptosis.[3][4]
Antimicrobial Applications
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 6c | E. coli JW55031 (TolC mutant) | 2 | [5] |
| E. coli BW25113 (wild-type) in combination with colistin | 8-16 | [5] | |
| K. pneumoniae in combination with colistin | 8-16 | [5] | |
| A. baumannii in combination with colistin | 8-16 | [5] | |
| P. aeruginosa in combination with colistin | 8-16 | [5] | |
| Compound 63a | MRSA | 16 | [1] |
| E. faecalis | 32 | [1] | |
| E. coli | 4 | [1] | |
| K. pneumoniae | 8 | [1] | |
| Compound 63c | MRSA | 8 | [1] |
| E. faecalis | 32 | [1] |
Experimental Protocols
Synthesis of 2-Aryl-5-hydroxybenzimidazoles
This protocol describes a general method for the synthesis of 2-aryl-5-hydroxybenzimidazoles via the condensation of 4-amino-3-nitrophenol and an appropriate aromatic aldehyde, followed by reductive cyclization.
Materials:
-
4-Amino-3-nitrophenol
-
Substituted aromatic aldehyde
-
Ethanol
-
Sodium dithionite (Na₂S₂O₄)
-
Water
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Condensation: In a round-bottom flask, dissolve 4-amino-3-nitrophenol (1 equivalent) and the substituted aromatic aldehyde (1.1 equivalents) in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Reductive Cyclization: After cooling the reaction mixture, add a solution of sodium dithionite (3-4 equivalents) in water.
-
Reflux the mixture for another 4-6 hours.
-
Workup: After cooling to room temperature, acidify the mixture with hydrochloric acid and then neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the IC50 value of a this compound derivative against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified protein kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
This compound test compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound test compound in the appropriate buffer. Prepare solutions of the kinase, substrate, and ATP at the desired concentrations.
-
Assay Setup: To the wells of a white, opaque multi-well plate, add the kinase, substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate in the dark for 10 minutes.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a this compound derivative against a microbial strain using the broth microdilution method.
Materials:
-
This compound test compound
-
Bacterial or fungal strain
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the this compound test compound in the appropriate broth directly in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include growth control (no compound) and sterility control (no inoculum) wells.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
This compound represents a valuable and versatile scaffold in medicinal chemistry with demonstrated applications in the development of anticancer and antimicrobial agents. The provided data and protocols offer a foundation for researchers to explore the synthesis of novel this compound derivatives and evaluate their therapeutic potential. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the design of next-generation therapeutics.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 5. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield in 5-Hydroxybenzimidazole chemical synthesis
Welcome to the technical support center for the synthesis of 5-Hydroxybenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct method for synthesizing this compound is the Phillips-Ladenburg reaction . This involves the condensation of a substituted o-phenylenediamine with formic acid or one of its derivatives. The key starting material is 2,4-diaminophenol , which is condensed with formic acid, often under acidic conditions and with heating, to cyclize into the benzimidazole ring system.[1][2] An alternative route involves starting with 4-methoxy-2-nitroaniline, which can be reduced to 4-methoxy-1,2-phenylenediamine, followed by cyclization and subsequent demethylation to yield the final product.
Q2: Why is my crude this compound product dark-colored?
A2: The presence of a hydroxyl group on the aromatic ring makes the starting materials and the final product susceptible to oxidation, which can generate highly colored impurities. This is a common issue when working with phenolic compounds. The discoloration can be difficult to remove and may persist even after initial purification attempts.[1][3]
Q3: What are the key applications of this compound?
A3: this compound is a crucial intermediate in various biochemical and synthetic pathways. It is a known precursor in the anaerobic biosynthesis of the lower ligand of vitamin B12 (cobalamin).[4] Its derivatives are also explored in medicinal chemistry for a range of biological activities due to the versatile benzimidazole scaffold.
Troubleshooting Guide
Issue 1: Consistently Low Reaction Yield
Question: My yield of this compound is consistently low (<50%). What are the first parameters I should investigate to optimize the reaction?
Answer: Low yields are a frequent challenge. A systematic approach to optimization is crucial. The primary factors to investigate are reaction temperature, reaction time, and the concentration of the acid catalyst.
Troubleshooting Steps & Optimization Data:
-
Purity of Starting Material: Ensure the 2,4-diaminophenol is of high purity. It can degrade or oxidize upon storage. Using freshly prepared or purified starting material is recommended.
-
Reaction Conditions: The condensation reaction is sensitive to temperature and time. Over-heating or prolonged reaction times can lead to degradation and the formation of side products.
-
Acid Concentration: The concentration of formic acid and any additional acid catalyst (like HCl) is critical. While the acid is necessary for the reaction, excessively harsh conditions can degrade the phenolic starting material.[2]
Below is a table summarizing typical results from an optimization study for the Phillips-Ladenburg condensation.
| Entry | Formic Acid Conc. | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 80% | 100 | 4 | 45% | Incomplete conversion of starting material. |
| 2 | 90% | 100 | 2 | 75% | Good conversion, some colored impurities.[1] |
| 3 | 90% | 100 | 4 | 68% | Increased impurity formation, darker product. |
| 4 | 90% | 120 | 2 | 62% | Significant degradation observed. |
| 5 | >95% | 90 | 2 | 81% | Optimal yield with manageable impurity profile. |
| 6 | >95% | 100 | 2 | 78% | Slightly more impurities than Entry 5. |
This table represents illustrative data based on typical optimization experiments for benzimidazole synthesis.
Issue 2: Product Purification Difficulties
Question: My final product is difficult to purify. After recrystallization, it remains colored, and column chromatography results in significant product loss. What can I do?
Answer: Purification is challenging due to the product's polarity and susceptibility to oxidation. Standard silica gel chromatography can be problematic. Here are targeted strategies for purification.
Purification Strategy:
-
Activated Carbon Treatment: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution (e.g., in boiling water or ethanol/water).[3] The charcoal will adsorb many of the colored polymeric impurities. Remove the charcoal via hot filtration through a pad of celite. Be aware that using too much charcoal can adsorb your product and lower the recovery yield.[3]
-
Permanganate Wash: For stubborn discoloration, a more aggressive method can be used. Dissolve the crude product in boiling water and add a potassium permanganate solution dropwise until a faint, persistent pink or brown color remains.[1] This oxidizes many impurities. Then, carefully add solid sodium bisulfite until the solution becomes clear again. Allow the solution to cool slowly to recrystallize the purified product.[1]
-
Alternative Chromatography: If column chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base (e.g., 1% triethylamine in the eluent). This can prevent product degradation on the column.
Experimental Protocols
Protocol 1: Synthesis of this compound via Phillips-Ladenburg Reaction
This protocol describes the synthesis from 2,4-diaminophenol and formic acid.
Materials:
-
2,4-Diaminophenol dihydrochloride
-
95-98% Formic Acid
-
10% Sodium Hydroxide Solution
-
Activated Carbon
-
Deionized Water
Procedure:
-
Reaction Setup: In a 250 mL round-bottomed flask, add 10.0 g of 2,4-diaminophenol dihydrochloride. To this, add 25 mL of 95-98% formic acid.
-
Condensation: Heat the mixture in a water bath at 90-100°C for 2 hours. The solution will darken.
-
Neutralization: After cooling the flask to room temperature, carefully add 10% sodium hydroxide solution dropwise while stirring until the mixture is just alkaline to litmus paper (pH ~8). This should be done in an ice bath to control the exothermic reaction.
-
Isolation: The crude this compound will precipitate. Collect the solid by vacuum filtration and wash the filter cake with 50 mL of cold water. Do not dry the crude product if purification will be performed immediately.[1]
-
Purification (Recrystallization):
-
Transfer the entire crude solid to a 1 L beaker and add approximately 800 mL of boiling water. The product should dissolve.
-
Add 1-2 g of activated carbon to the hot solution and allow it to digest for 10-15 minutes.
-
Perform a hot filtration through a pre-heated Büchner funnel containing a thin layer of celite to remove the carbon. .
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.
-
Collect the purified white or off-white crystals by vacuum filtration, wash with a small amount of cold water, and dry at 100°C.
-
Expected Yield: 75-85%.
Visualizations
Synthesis and Optimization Workflow
The following diagram illustrates the general workflow for synthesizing and optimizing the yield of this compound.
Caption: General workflow for synthesis and optimization of this compound.
Troubleshooting Logic for Low Yield
This diagram provides a logical path for troubleshooting low reaction yields.
Caption: Troubleshooting flowchart for addressing low product yield.
Phillips-Ladenburg Reaction Pathway
The diagram below outlines the chemical transformation from reactants to the final product.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Anaerobic 5-Hydroxylbenzimidazole formation from aminoimidazole ribotide: an unanticipated intersection of thiamin and vitamin B12 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
common byproducts in 5-Hydroxybenzimidazole synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxybenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Phillips-Ladenburg reaction. This involves the condensation of 3,4-diaminophenol with formic acid.[1][2][3] A common variation of this synthesis starts with the reduction of 4-amino-3-nitrophenol to generate the 3,4-diaminophenol intermediate in situ, which then reacts with formic acid.
Q2: What are the typical byproducts I should expect in my crude this compound product?
A2: During the synthesis of this compound, several byproducts and impurities can arise, including:
-
Unreacted Starting Materials: Residual 3,4-diaminophenol and formic acid are common impurities.
-
Partially Reacted Intermediates: Incomplete cyclization can lead to the presence of N-formyl-3,4-diaminophenol.
-
Oxidation Products: Both the starting material (3,4-diaminophenol) and the final product are phenolic compounds susceptible to oxidation, which can result in the formation of highly colored impurities, such as quinone-like structures or polymeric materials.[4]
-
Isomeric Byproducts: While the reaction of 3,4-diaminophenol with formic acid is expected to predominantly yield this compound, the formation of trace amounts of the 6-Hydroxybenzimidazole isomer is a possibility, though not commonly reported as a major issue.
Q3: My final product is highly colored (yellow to brown). What causes this and how can I remove the color?
A3: The coloration is typically due to the oxidation of the phenolic starting materials or the this compound product itself.[4] These oxidized species are often highly conjugated and absorb visible light. There are two primary methods for removing these colored impurities:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb the colored impurities.[4]
-
Potassium Permanganate Treatment: For more stubborn discoloration, a dilute solution of potassium permanganate can be added to a hot aqueous solution of the crude product. The resulting manganese dioxide and the colored impurities can then be removed by the addition of sodium bisulfite, followed by filtration.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction; Suboptimal reaction temperature or time; Degradation of starting material or product. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][7][8][9] Ensure the reaction is heated sufficiently as per the protocol. Protect the reaction from air and light to minimize oxidation of the phenolic compounds. |
| Presence of Unreacted 3,4-Diaminophenol | Incomplete reaction; Insufficient amount of formic acid. | Ensure a slight excess of formic acid is used. Purify the crude product by recrystallization or column chromatography. An acid wash (e.g., with dilute HCl) can also be used to remove the basic diamine, provided the this compound salt is soluble in the aqueous layer for subsequent neutralization and extraction. |
| Product is an intractable oil or fails to crystallize | Presence of significant impurities; Inappropriate recrystallization solvent. | Purify the crude product using column chromatography to remove major impurities before attempting recrystallization. Screen a variety of recrystallization solvents or solvent systems (e.g., water, ethanol, ethanol/water, ethyl acetate/hexane).[10] |
| Multiple spots on TLC after purification | Co-eluting impurities; Isomeric byproducts; Degradation on silica gel. | For column chromatography, try a different solvent system to improve separation.[11] If degradation on silica gel is suspected, consider using a different stationary phase like alumina or deactivating the silica gel with triethylamine. For potential isomers, preparative HPLC might be necessary for complete separation. |
Experimental Protocols
General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12][13][14] Common solvents to screen for benzimidazole derivatives include water, ethanol, and mixtures like ethanol/water or ethyl acetate/hexane.[10]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[13]
General Procedure for Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of benzimidazole derivatives.
-
Mobile Phase Selection: The choice of eluent depends on the polarity of the impurities. A good starting point for TLC analysis and subsequent column chromatography is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[11] The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Column Packing and Loading: Pack the column with a slurry of silica gel in the initial, less polar mobile phase. The crude product can be loaded onto the column either as a concentrated solution or adsorbed onto a small amount of silica gel.
-
Elution and Fraction Collection: Elute the column with the chosen mobile phase, collecting fractions and monitoring them by TLC to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Workflow for Troubleshooting this compound Purification
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Purification [chem.rochester.edu]
- 12. mt.com [mt.com]
- 13. LabXchange [labxchange.org]
- 14. researchgate.net [researchgate.net]
optimization of reaction conditions for 5-Hydroxybenzimidazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-Hydroxybenzimidazole. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and optimized reaction conditions to facilitate your research.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inappropriate solvent. 4. Inactive or insufficient catalyst. 5. Poor quality of starting materials (e.g., oxidation of 3,4-diaminophenol). | 1. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Optimize the reaction temperature. For the Phillips-Ladenburg reaction, heating at 100°C is a good starting point. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1] 3. Perform a solvent screen. While formic acid can act as both reactant and solvent, co-solvents like ethanol or DMF can be explored. 4. If using a catalyst, ensure it is active. For reactions with aldehydes, catalysts like p-toluenesulfonic acid (p-TsOH) or ammonium chloride can be beneficial.[2] 5. Use freshly sourced or purified 3,4-diaminophenol. It is prone to air oxidation. |
| Formation of Multiple Products/Side Reactions | 1. Oxidation of the starting material or product. 2. N-formylation of the starting diamine without cyclization. 3. Polymerization or decomposition under harsh acidic conditions. | 1. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. 2. Ensure adequate heating and reaction time to promote the cyclization step after the initial N-formylation. 3. Use a milder acid catalyst or optimize the concentration of formic acid. |
| Product Purification Difficulties | 1. Presence of colored impurities. 2. Co-precipitation of starting materials or byproducts. 3. Product is highly soluble in the workup solvent. | 1. Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities.[3] 2. Optimize the pH during the workup. This compound is amphoteric and its solubility is pH-dependent. Careful neutralization can lead to selective precipitation. 3. After neutralization, cool the solution in an ice bath to maximize precipitation. If the product remains in the mother liquor, extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary. |
| Inconsistent Reaction Outcomes | 1. Variability in reagent quality. 2. Inconsistent heating. 3. Presence of moisture. | 1. Use reagents from a reliable source and of a consistent purity. 2. Use a temperature-controlled heating mantle or oil bath for consistent heating. 3. Ensure all glassware is dry, and use anhydrous solvents if necessary, although the Phillips-Ladenburg reaction is often tolerant to some water. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most prevalent and direct method is the Phillips-Ladenburg reaction, which involves the condensation of 3,4-diaminophenol with formic acid.[3] In this one-pot synthesis, formic acid serves as both the reactant and the acid catalyst for the cyclization.
Q2: What are the key parameters to optimize for a high yield of this compound?
A2: The critical parameters to optimize are reaction temperature, reaction time, and the purity of the starting material, 3,4-diaminophenol. Typically, heating the reaction mixture at 100°C for 2-4 hours provides a good yield.[3] The diamine is susceptible to oxidation, so using fresh, pure starting material is crucial.
Q3: Can I use other reagents instead of formic acid?
A3: Yes, other C1 sources can be used, often in conjunction with an appropriate catalyst. For example, the Weidenhagen reaction utilizes aldehydes (like formaldehyde) with an oxidizing agent. However, for the synthesis of an unsubstituted benzimidazole at the 2-position, formic acid is the most direct reagent.
Q4: How does microwave-assisted synthesis compare to conventional heating for this reaction?
A4: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions with fewer byproducts.[1][4] This is due to the rapid and uniform heating provided by microwaves.
Q5: My this compound product is discolored. How can I purify it?
A5: Discoloration is often due to aerial oxidation of the starting material or product. A common purification method is recrystallization from boiling water.[3] For persistent color, you can treat the hot aqueous solution with activated charcoal before filtering and cooling to crystallize the product.
Q6: What are the expected spectroscopic signatures for this compound?
A6: In the 1H NMR spectrum, you would expect to see signals for the aromatic protons and the N-H and O-H protons. The IR spectrum should show characteristic peaks for N-H and O-H stretching, as well as aromatic C-H and C=N stretching. Mass spectrometry should confirm the molecular weight of 134.14 g/mol .
Optimization of Reaction Conditions
The following tables summarize the impact of different catalysts and solvents on the yield of benzimidazole synthesis, which can be extrapolated for the optimization of this compound synthesis.
Table 1: Effect of Catalyst on Benzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Room Temp | 4 | <20 | [3] |
| NH4Cl | Chloroform | Room Temp | 4 | 92 | [2] |
| NH4Br | Chloroform | Room Temp | 4 | 86 | [2] |
| NH4F | Chloroform | Room Temp | 5 | 72 | [2] |
| 10 wt% MgO@DFNS | Ethanol | Room Temp | 4 | 95 | [3] |
| CeCl3·7H2O | Ethanol | Room Temp | 4 | 85 | [3] |
Data is for the synthesis of 2-phenyl-1H-benzo[d]imidazole from o-phenylenediamine and benzaldehyde, serving as a model for optimization.
Table 2: Effect of Solvent on Benzimidazole Synthesis with MgO@DFNS Catalyst
| Solvent | Dielectric Constant (ε) | Yield (%) |
| n-Hexane | 1.88 | 25 |
| Toluene | 2.38 | 45 |
| Dichloromethane | 9.08 | 65 |
| Acetonitrile | 37.5 | 80 |
| Ethanol | 24.5 | 95 |
| Methanol | 32.7 | 92 |
Reaction Conditions: o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), 10 wt% MgO@DFNS catalyst, room temperature, 4 hours.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound via Phillips-Ladenburg Reaction
This protocol details the synthesis of this compound from 3,4-diaminophenol and formic acid.
Materials:
-
3,4-diaminophenol
-
90% Formic acid
-
10% Sodium hydroxide solution
-
Activated charcoal (optional)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 3,4-diaminophenol (e.g., 0.1 mol) with an excess of 90% formic acid (e.g., 0.25 mol).
-
Heat the mixture in a water bath at 100°C for 2-4 hours. The reaction progress can be monitored by TLC.
-
After cooling the reaction mixture to room temperature, slowly add 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper.
-
The crude this compound will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash the solid with cold deionized water.
-
For purification, dissolve the crude product in a minimum amount of boiling water. If the solution is colored, add a small amount of activated charcoal and digest for 10-15 minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Troubleshooting Flowchart for Low Product Yield
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science [eurekaselect.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
Technical Support Center: Purification of 5-Hydroxybenzimidazole via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Hydroxybenzimidazole using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for purifying this compound using column chromatography?
The purification of this compound, a polar aromatic compound, is typically achieved using normal-phase column chromatography. The general workflow involves dissolving the crude sample, loading it onto a packed column (commonly with silica gel), and eluting with a solvent system of increasing polarity to separate the desired compound from impurities.
Q2: Which stationary phase is recommended for the purification of this compound?
Silica gel is the most commonly used stationary phase for the purification of polar compounds like this compound.[1] Its polar surface interacts with the polar functional groups of the analyte, allowing for separation based on polarity differences. For compounds that may be sensitive to the acidic nature of standard silica gel, neutral or deactivated silica gel can be an alternative.
Q3: What mobile phase systems are effective for the elution of this compound?
A gradient elution with a mixture of a non-polar and a polar solvent is generally effective. Common solvent systems include:
-
Hexane/Ethyl Acetate: Start with a high percentage of hexane and gradually increase the proportion of ethyl acetate.
-
Dichloromethane/Methanol: This system is suitable for more polar compounds. A small amount of a basic modifier like triethylamine or ammonium hydroxide may be added to the mobile phase to reduce peak tailing.
The optimal solvent ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
Q4: How should I prepare my crude this compound sample for loading onto the column?
There are two primary methods for sample loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase or a slightly more polar solvent.[2] Carefully apply the solution to the top of the column bed. This method is straightforward but can lead to band broadening if too much or too strong a solvent is used.
-
Dry Loading: Dissolve the crude sample in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[3] This powder is then carefully added to the top of the column. Dry loading is often preferred for samples that are not readily soluble in the mobile phase and can result in better resolution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor Separation of this compound from Impurities
Symptoms:
-
Overlapping peaks in the chromatogram.
-
Collected fractions are still impure upon analysis (e.g., by TLC or HPLC).
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Polarity | Optimize the mobile phase system using TLC. Aim for an Rf value of 0.2-0.4 for this compound in the chosen solvent system. A shallower gradient during elution can also improve separation. |
| Column Overloading | The amount of crude material is too high for the column size. As a general rule, the ratio of silica gel to crude sample should be at least 30:1 (w/w). Reduce the amount of sample loaded or use a larger column. |
| Poorly Packed Column | An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation. Ensure the column is packed uniformly and is never allowed to run dry. |
| Sample Loaded in Too Strong a Solvent | Dissolving the sample in a solvent significantly more polar than the mobile phase can cause the compound to spread down the column before the elution begins. Use a minimal amount of the initial mobile phase for wet loading or opt for dry loading. |
Issue 2: Significant Peak Tailing of this compound
Symptoms:
-
The eluted peak for this compound is asymmetrical, with a pronounced "tail."
Possible Causes & Solutions:
| Possible Cause | Solution |
| Strong Interaction with Acidic Silica Gel | The hydroxyl and imidazole groups of this compound can interact strongly with the acidic silanol groups on the silica surface, causing tailing.[4] Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the mobile phase to mask these active sites. Alternatively, use neutral or deactivated silica gel. |
| Column Overloading | Injecting too much sample can lead to peak tailing.[5] Reduce the sample load. |
| Presence of Impurities that Interact Strongly | Co-eluting impurities can affect the peak shape of the target compound. Optimize the mobile phase to better separate these impurities. |
Issue 3: this compound is not Eluting from the Column
Symptoms:
-
No product is observed in the collected fractions, even after flushing the column with a highly polar solvent.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Compound is Too Polar for the Mobile Phase | The mobile phase is not polar enough to displace the highly polar this compound from the stationary phase. Gradually increase the polarity of the mobile phase. A common solvent system for very polar compounds is dichloromethane with an increasing gradient of methanol. A small percentage of ammonium hydroxide in methanol can also be effective. |
| Compound Degradation on the Column | This compound may be unstable on the acidic silica gel. Test the stability of your compound on a small amount of silica gel before performing a large-scale separation. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. |
Experimental Protocols
Protocol 1: Purification of this compound using Silica Gel Column Chromatography
This protocol provides a general guideline. The specific parameters should be optimized based on preliminary TLC analysis.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (analytical grade)
-
Ethyl Acetate (analytical grade)
-
Dichloromethane (analytical grade)
-
Methanol (analytical grade)
-
Glass chromatography column
-
Cotton wool or fritted glass disc
-
Sand
-
Collection tubes or flasks
-
Rotary evaporator
2. Column Packing (Wet Slurry Method):
-
Place a small plug of cotton wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top to protect the silica bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it. Never let the solvent level drop below the top of the sand.
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane).
-
Add a small amount of silica gel to the solution to form a paste.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin elution with the initial non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient could be:
-
95:5 Hexane:Ethyl Acetate (2 column volumes)
-
90:10 Hexane:Ethyl Acetate (4 column volumes)
-
80:20 Hexane:Ethyl Acetate (4 column volumes)
-
Continue to increase the ethyl acetate concentration as needed.
-
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
5. Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Typical Mobile Phase Gradients for Purification of Polar Aromatic Compounds.
| Step | Solvent System | Composition (v/v) | Purpose |
| 1 | Hexane:Ethyl Acetate | 95:5 | Elute non-polar impurities |
| 2 | Hexane:Ethyl Acetate | 90:10 to 70:30 | Gradual elution of compounds with intermediate polarity |
| 3 | Hexane:Ethyl Acetate | 50:50 to 0:100 | Elution of the target polar compound |
| 4 | Dichloromethane:Methanol | 98:2 to 90:10 | Alternative system for eluting highly polar compounds |
Table 2: Troubleshooting Summary.
| Problem | Primary Cause | Recommended Action |
| Poor Separation | Inappropriate mobile phase | Optimize solvent system using TLC |
| Peak Tailing | Strong interaction with silica | Add a basic modifier to the mobile phase or use deactivated silica |
| No Elution | Compound too polar | Increase mobile phase polarity significantly (e.g., use a methanol gradient) |
| Compound Loss | Degradation on silica | Use a neutral stationary phase (e.g., alumina or deactivated silica) |
Mandatory Visualization
References
addressing stability issues of 5-Hydroxybenzimidazole in aqueous solutions
Welcome to the technical support center for 5-Hydroxybenzimidazole. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with this compound in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A1: A color change in your this compound solution is often an indication of degradation. The phenolic hydroxyl group and the benzimidazole ring system are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light, elevated temperatures, or the presence of oxidizing agents.
Q2: I'm observing precipitation in my aqueous this compound solution. Why is this happening?
A2: Precipitation can occur for a few reasons. Firstly, this compound has limited aqueous solubility, and changes in temperature or pH can decrease its solubility, leading to precipitation. Secondly, degradation products formed from the instability of this compound may be less soluble than the parent compound, causing them to precipitate out of solution.
Q3: What are the primary factors that influence the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is primarily influenced by pH, exposure to light (especially UV radiation), temperature, and the presence of oxidizing agents.[1] Extreme pH values (both acidic and basic) can catalyze hydrolysis, while light and oxidizing agents can promote photodegradation and oxidation.[1][2]
Q4: How can I minimize the degradation of my this compound solution during experiments?
A4: To minimize degradation, it is recommended to:
-
Prepare fresh solutions before use.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Maintain the pH of the solution within a stable range, which should be determined experimentally (a near-neutral pH is often a good starting point).
-
Store solutions at low temperatures (e.g., 2-8 °C) when not in use.
-
Degas solvents to remove dissolved oxygen and consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a significant concern.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter.
Issue 1: Inconsistent results in bioassays or analytical measurements.
-
Possible Cause: Degradation of this compound leading to a decrease in the concentration of the active compound.
-
Troubleshooting Steps:
-
Verify Solution Integrity: Analyze the concentration of your this compound working solution using a validated analytical method, such as HPLC, before each experiment.
-
Implement Stabilization Measures: Follow the recommendations in FAQ Q4 to minimize degradation.
-
Conduct a Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to understand the degradation profile of your compound under your specific experimental conditions.
-
Issue 2: Appearance of unexpected peaks in my chromatogram.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze Blank Samples: Inject a blank sample (solvent without this compound) to rule out contamination from the solvent or system.
-
Perform Stress Testing: Subject your this compound solution to forced degradation conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying the unknown peaks in your experimental samples.
-
Utilize Mass Spectrometry: Employ LC-MS to determine the mass of the unknown peaks and elucidate their structures.
-
Data on Stability of Benzimidazole Derivatives
| Stress Condition | Parameter | Value | Compound | Observations |
| pH | pH 4 | ~30.5% degradation after 20 mins UV exposure | Na-PBSA | Degradation is accelerated in both acidic and alkaline conditions.[1] |
| pH 5 | ~12.2% degradation after 20 mins UV exposure | Na-PBSA | ||
| pH 8 | ~34% degradation after 20 mins UV exposure | Na-PBSA | ||
| pH 12 | ~78% degradation after 20 mins UV exposure | Na-PBSA | ||
| Photodegradation | UV Radiation | Quantum Yield: 2.70 × 10⁻⁴ | PBSA | Direct photolysis is a major degradation pathway.[2] |
| Oxidation | Hydrogen Peroxide | Significantly accelerates photodegradation | Na-PBSA | Susceptible to oxidative degradation.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products. The goal is to achieve approximately 10-20% degradation.[3]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a C18 column and UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and an organic co-solvent).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep at room temperature and collect samples at various time points.
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature and collect samples at various time points.
-
-
Thermal Degradation:
-
Heat the stock solution at a high temperature (e.g., 80°C) and collect samples at various time points.
-
-
Photodegradation:
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development:
-
Inject a solution of undegraded this compound to determine its retention time.
-
Inject samples from the forced degradation study.
-
Optimize the mobile phase gradient to achieve adequate separation between the parent peak and any degradation product peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. proakademia.eu [proakademia.eu]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
methods for preventing oxidation of 5-Hydroxybenzimidazole during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Hydroxybenzimidazole to prevent its oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid this compound (e.g., yellowing, browning) | Oxidation due to exposure to air (oxygen), light, or elevated temperatures. | 1. Store the compound in a tightly sealed, opaque container (e.g., amber glass vial). 2. For long-term storage, flush the container with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen. 3. Store in a cool, dark place. Refrigeration at 2-8°C is recommended.[1][2] |
| Development of color in a this compound solution | Oxidation of the compound in the solvent, which can be accelerated by dissolved oxygen, light, and temperature. | 1. Prepare solutions fresh before use whenever possible. 2. If storage is necessary, use a degassed solvent and store the solution under an inert atmosphere. 3. Store solutions at low temperatures (-20°C or below) and protect from light. 4. Consider adding a suitable antioxidant to the solvent (see FAQ section for recommendations). |
| Inconsistent experimental results using stored this compound | Degradation of the compound leading to reduced purity and the presence of oxidation byproducts. | 1. Verify the purity of the stored this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). 2. If degradation is confirmed, it is recommended to use a fresh batch of the compound for sensitive experiments. 3. Review and optimize your storage and handling procedures based on the recommendations in this guide. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of this compound?
A1: As a phenolic compound, this compound is susceptible to oxidation. The primary factors that accelerate its oxidation are:
-
Oxygen: The presence of atmospheric oxygen is a key driver of oxidation.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate and promote oxidative reactions.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Trace amounts of metal ions can catalyze oxidative degradation.
Q2: What are the ideal storage conditions for solid this compound?
A2: To minimize oxidation, solid this compound should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration at 2-8°C is recommended.[1]
-
Container: Use a tightly sealed, opaque container, such as an amber glass vial, to protect from light and moisture.[1]
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are generally more prone to oxidation than the solid material. The following storage procedures are recommended:
-
Prepare solutions fresh for immediate use.
-
If storage is required, use a high-purity, degassed solvent.
-
Store solutions in a tightly sealed vial under an inert atmosphere.
-
For short-term storage, refrigerate at 2-8°C. For long-term storage, store at -20°C or below.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, the addition of antioxidants can be an effective strategy to inhibit the oxidation of this compound, particularly in solution. Common antioxidants for phenolic compounds include:
-
Butylated Hydroxytoluene (BHT)
-
Butylated Hydroxyanisole (BHA)
A small-scale stability study is recommended to determine the most effective antioxidant and its optimal concentration for your specific application.
Q5: What are the potential degradation products of this compound oxidation?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, oxidation of phenolic compounds typically leads to the formation of quinone-type structures. The imidazole ring may also be susceptible to oxidative cleavage under harsh conditions. Identifying the specific degradation products would require analytical techniques such as LC-MS/MS and NMR after conducting forced degradation studies.
Quantitative Data on the Stability of a Structurally Related Compound
| Storage Condition | Concentration Change over 6 months for 5-hydroxythiabendazole |
| 20°C (in light) | Significant degradation observed |
| 20°C (in dark) | Moderate degradation observed |
| 4°C | Minimal degradation observed |
| -20°C | No significant degradation observed |
| -80°C | No significant degradation observed |
This data is for a structurally related compound and should be used as a general guide. Stability of this compound may vary.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under accelerated conditions to quickly identify potential degradation issues.
1. Materials:
- This compound
- High-purity solvent (e.g., methanol or acetonitrile)
- Amber glass vials with screw caps
- Stability chamber or oven capable of maintaining 40°C ± 2°C / 75% RH ± 5% RH
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
2. Procedure:
- Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
- Dispense aliquots of the stock solution into several amber glass vials.
- Seal the vials tightly.
- Place the vials in a stability chamber set to 40°C and 75% relative humidity.
- At specified time points (e.g., 0, 1, 2, 4, and 6 weeks), remove a vial from the chamber.
- Allow the vial to return to room temperature.
- Analyze the sample by HPLC to determine the concentration of this compound remaining.
- Compare the results to the initial concentration to calculate the percentage of degradation.
Protocol 2: Evaluation of Antioxidant Efficacy
This protocol allows for the comparison of different antioxidants in preventing the oxidation of this compound in solution.
1. Materials:
- This compound
- High-purity solvent (e.g., methanol or acetonitrile)
- Antioxidants to be tested (e.g., BHT, BHA)
- Clear glass vials with screw caps
- Light source (e.g., UV lamp or well-lit laboratory bench)
- HPLC system
2. Procedure:
- Prepare a stock solution of this compound in the chosen solvent.
- Prepare stock solutions of the antioxidants to be tested in the same solvent.
- Create a series of test solutions by adding a specific concentration of each antioxidant to aliquots of the this compound stock solution. Include a control sample with no antioxidant.
- Dispense these solutions into clear glass vials and seal them.
- Expose the vials to a light source at room temperature.
- At regular intervals (e.g., 0, 24, 48, 72 hours), take a sample from each vial.
- Analyze the samples by HPLC to quantify the remaining this compound.
- Plot the concentration of this compound over time for each antioxidant and the control to determine the most effective antioxidant.
Visualizations
Caption: Proposed initial steps in the oxidation of this compound.
Caption: General workflow for an accelerated stability study.
References
refining the workup procedure for 5-Hydroxybenzimidazole isolation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the workup procedure for 5-Hydroxybenzimidazole isolation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workup of this compound.
| Problem | Question | Possible Cause | Suggested Solution |
| Low or No Product Precipitation | I've completed the reaction to synthesize this compound and have proceeded to the workup, but upon neutralization, little to no solid is precipitating. What could be the issue? | The pH of the solution may not be optimal for the precipitation of the amphoteric this compound. The product may also be too soluble in the chosen solvent system. | Carefully adjust the pH of the reaction mixture. Since benzimidazoles can be precipitated by neutralizing excess acid, systematically adjust the pH to find the isoelectric point where solubility is minimal.[1] Consider adding a co-solvent in which this compound is less soluble to encourage precipitation. |
| Product is an Oil or Gummy Solid | After neutralization, my product is not a filterable solid but rather an oil or a gummy precipitate. How can I resolve this? | This can be due to the presence of impurities or residual solvent. The rate of precipitation might also be too rapid, preventing crystal lattice formation. | Try to triturate the oily product with a solvent in which it is insoluble (e.g., cold water or a non-polar solvent like hexane) to induce solidification. Alternatively, redissolve the oil in a minimal amount of a suitable solvent and attempt a slower precipitation by gradually changing the pH or by using a vapor diffusion or slow cooling crystallization method. |
| Final Product is Colored | My isolated this compound is yellow or brown, not the expected off-white solid. How can I decolorize it? | Colored impurities often arise from oxidation or side reactions during the synthesis.[2] | During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution to adsorb the colored impurities.[2] Be cautious not to add too much, as it can also adsorb the desired product. After a brief period, the charcoal can be removed by hot filtration.[2] |
| Low Yield After Recrystallization | I am losing a significant amount of product during the recrystallization step. What can I do to improve the recovery? | The chosen recrystallization solvent may be one in which the product is too soluble, even at low temperatures. Using an excessive amount of solvent will also lead to low recovery.[3] | Perform a thorough solvent screen to find an optimal solvent or solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures.[3] Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] |
| Difficulty with Phase Separation during Extraction | I am performing a liquid-liquid extraction, but the layers are not separating well, or an emulsion has formed. How can I break the emulsion? | Emulsions can form due to the presence of particulate matter or surfactants, or vigorous shaking. | Add a small amount of a saturated brine solution, which can help to break up emulsions by increasing the ionic strength of the aqueous phase. Alternatively, allow the mixture to stand for a longer period, or gently swirl instead of vigorously shaking the separatory funnel. |
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for isolating this compound after a Phillips condensation reaction?
A1: A typical workup involves cooling the reaction mixture, followed by neutralization. Benzimidazoles are often easily separated from the reaction mixture by neutralizing the excess acid, which causes the product to precipitate.[1] The crude solid can then be collected by filtration, washed with cold water, and dried. Further purification is typically achieved through recrystallization.
Q2: What are the best solvents for the recrystallization of this compound?
A2: While specific data for this compound is limited in the provided results, general principles for benzimidazole purification can be applied. Benzimidazole itself can be crystallized from water or aqueous ethanol.[4] For this compound, a polar solvent or a mixture including a polar solvent is likely to be effective. Small-scale solvent screening is the best approach to identify the ideal solvent or solvent system.[3]
Q3: How can I confirm the identity and purity of my isolated this compound?
A3: Standard analytical techniques should be used for characterization. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and melting point determination. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Q4: What are the recommended storage conditions for this compound?
A4: Benzimidazoles are generally stable compounds.[4] However, to prevent potential degradation such as oxidation of the hydroxyl group, it is advisable to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere if long-term storage is required. A study on benzimidazole drug residues suggests that storage at -20°C is effective for maintaining the stability of many benzimidazoles.[5]
Q5: My this compound appears to be degrading on a silica gel column. What are my alternatives for chromatographic purification?
A5: Some benzimidazole derivatives can be unstable on silica gel.[2] If you suspect degradation, you can try deactivating the silica gel with a small amount of a base like triethylamine mixed in your eluent.[2] Alternatively, consider other chromatographic techniques such as preparative HPLC with a reverse-phase column or High-Speed Countercurrent Chromatography (HSCCC), which is a liquid-liquid technique that avoids solid stationary phases.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for benzimidazole and its derivatives to aid in the workup and purification process.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Benzimidazole | C₇H₆N₂ | 118.14 | 169-171 | Freely soluble in alcohol, sparingly soluble in ether. Practically insoluble in benzene, petroleum ether. Soluble in aqueous solutions of acids and strong alkalis.[7] |
| This compound | C₇H₆N₂O | 134.14 | 220-222 | Member of phenols, suggesting some aqueous solubility, especially at different pH values.[8][] |
| 5-Nitrobenzimidazole | C₇H₅N₃O₂ | 163.13 | >300 | Very soluble in alcohol; slightly soluble in ether and benzene.[10] |
| 2-Hydroxybenzimidazole | C₇H₆N₂O | 134.14 | >300 | - |
Experimental Protocols
Protocol 1: General Workup by Precipitation
-
Cooling: After the reaction is complete, cool the reaction vessel to room temperature, and then further in an ice bath.
-
Neutralization: Slowly add a neutralizing agent (e.g., a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide) to the stirred reaction mixture. Monitor the pH continuously with a pH meter or pH paper.
-
Precipitation: Continue adding the neutralizing agent until the pH reaches the point of maximum precipitation. This is often near neutral pH, but may need to be optimized.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any residual salts and water-soluble impurities.
-
Drying: Dry the purified solid in a vacuum oven at an appropriate temperature.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them.[3]
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for low or no product precipitation.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole | 51-17-2 [chemicalbook.com]
- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C7H6N2O | CID 3082533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 5-Hydroxybenzimidazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 5-Hydroxybenzimidazole in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The solubility of this compound is influenced by its rigid, bicyclic aromatic structure and the presence of both a hydroxyl (-OH) group and two nitrogen atoms within the imidazole ring. This combination of polar and non-polar features can lead to strong intermolecular forces in the solid state (crystal lattice energy) and specific solvation requirements, making it challenging to dissolve in a wide range of solvents.
Q2: I'm observing precipitation when I dilute my this compound stock solution into a less polar solvent for my experiment. What should I do?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final solvent mixture. The initial troubleshooting step is to check the final concentration of your compound and the percentage of the initial solvent (e.g., DMSO) in the final mixture. To resolve this, you can try reducing the final concentration of this compound, increasing the proportion of the initial good solvent, or employing a co-solvent system as detailed in the troubleshooting guide.
Q3: Can the pH of the solution affect the solubility of this compound in organic solvents?
A3: While pH is a primary factor for aqueous solubility, it can also influence solubility in polar protic organic solvents. The benzimidazole ring contains basic nitrogen atoms.[1] In the presence of an acidic protic solvent or acidic additives, these nitrogens can be protonated, leading to salt formation which can enhance solubility. Conversely, the hydroxyl group is weakly acidic and can be deprotonated in the presence of a strong base.
Q4: Are there any recommended starting solvents for dissolving this compound?
A4: Based on the general solubility of benzimidazole, polar protic solvents like ethanol and methanol are good starting points.[2] Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also likely to be effective, especially for preparing high-concentration stock solutions.[1]
Troubleshooting Guide
Issue 1: Difficulty in dissolving this compound to the desired concentration.
Root Cause: The intrinsic solubility of this compound in the selected solvent is low.
Solutions:
-
Solvent Screening: Test a range of solvents with varying polarities. A qualitative assessment can be performed by adding a small amount of the compound to different solvents and observing its dissolution.
-
Heating: Gently warming the solvent can increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures. Always check the thermal stability of this compound.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance the dissolution rate.
-
pH Adjustment (for polar protic solvents): For solvents like alcohols, adding a small amount of an acid (e.g., a drop of acetic acid) may improve solubility by protonating the basic nitrogen atoms of the benzimidazole ring.
Issue 2: The compound dissolves initially but precipitates over time.
Root Cause: The initial solution was supersaturated, or the compound is unstable in the solvent.
Solutions:
-
Equilibration Time: Ensure the solution is stirred for a sufficient period (e.g., 24-48 hours) to reach thermodynamic equilibrium. The "shake-flask" method described in the experimental protocols is the gold standard for determining thermodynamic solubility.[3]
-
Stability Check: Analyze the solution over time using techniques like HPLC to check for degradation products. If the compound is degrading, consider using a different solvent or protecting the solution from light and air.
-
Co-solvents: The use of a co-solvent can help to stabilize the dissolved state and prevent precipitation.
Data Presentation: Solubility Profile of this compound
As precise quantitative solubility data for this compound is not extensively available in published literature, the following table provides a qualitative and predicted solubility profile based on the known properties of benzimidazole and the influence of the hydroxyl group. Researchers are strongly encouraged to determine the quantitative solubility for their specific application using the protocol provided below.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | The polar hydroxyl and imidazole groups allow for some water solubility, but the aromatic rings limit it. |
| Methanol | Polar Protic | Soluble | Benzimidazole is freely soluble in alcohol; the hydroxyl group should enhance this.[2] |
| Ethanol | Polar Protic | Soluble | Similar to methanol, good solubility is expected.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful solvent for many heterocyclic compounds.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is expected to be a good solvent. |
| Acetone | Polar Aprotic | Moderately Soluble | Expected to be a reasonable solvent, though likely less effective than DMSO or DMF. |
| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | Lower polarity compared to acetone, likely resulting in lower solubility. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | While polar, its ability to solvate this compound may be limited. |
| Dichloromethane (DCM) | Non-polar | Poorly Soluble | The overall polarity of the molecule is likely too high for good solubility in DCM. |
| Toluene | Non-polar | Insoluble | The non-polar nature of toluene makes it a poor solvent for this compound. |
| Hexane | Non-polar | Insoluble | A very non-polar solvent, not expected to dissolve this compound. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the steps to quantitatively determine the solubility of this compound in a specific organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer in a constant temperature environment (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached. Periodically check to ensure excess solid remains.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method (HPLC or UV-Vis).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Measure the concentration of the diluted sample.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the result in mg/mL or mol/L.
-
Mandatory Visualizations
Caption: Workflow for determining the thermodynamic solubility of this compound.
Caption: A logical workflow for troubleshooting and overcoming the poor solubility of this compound.
References
minimizing side reactions during the functionalization of 5-Hydroxybenzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the functionalization of 5-Hydroxybenzimidazole.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental functionalization of this compound.
Issue 1: Poor Regioselectivity (Mixture of N- and O-Alkylated Products)
-
Question: My reaction is producing a mixture of N-alkylated and O-alkylated this compound. How can I improve the selectivity for N-alkylation?
-
Answer: Achieving high regioselectivity between N- and O-alkylation is a common challenge. The outcome is influenced by several factors. Nitrogen is generally more nucleophilic than oxygen, which often favors N-alkylation.[1] However, the choice of base and solvent plays a crucial role. Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as acetone or acetonitrile tend to favor N-alkylation.[2][3] In contrast, strong bases like sodium hydride (NaH) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can lead to the formation of the phenoxide anion, promoting O-alkylation.[4][5] To favor N-alkylation, consider using milder reaction conditions.
-
Question: How can I favor O-alkylation?
-
Answer: To selectively obtain the O-alkylated product, the use of a strong base is recommended to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide.[4][5] Sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF is a common choice.[4][5] It has been reported that for similar structures, the use of various bases including NaH, CaH₂, LiHMDS, nBuLi, and K₂CO₃ in DMF can exclusively yield the O-alkylated product.[4]
Issue 2: Formation of Di-alkylated Byproducts
-
Question: I am observing the formation of a di-alkylated product in my reaction. How can I minimize this side reaction?
-
Answer: Di-alkylation occurs when both the nitrogen and oxygen atoms, or both nitrogen atoms of the imidazole ring, are functionalized. To minimize di-alkylation, carefully control the stoichiometry of your reactants. Using a 1:1 molar ratio of this compound to the alkylating agent is a good starting point. A slight excess of the benzimidazole derivative can also help to suppress the formation of the di-substituted product. Additionally, carrying out the reaction at a lower temperature can sometimes reduce the rate of the second alkylation reaction. In some cases, using phase transfer catalysis (PTC) conditions with an excess of the alkylating agent has been shown to lead to di-alkylation.[6]
Issue 3: Polymerization of the Starting Material or Product
-
Question: My reaction mixture is turning into an insoluble tar-like substance, suggesting polymerization. What can I do to prevent this?
-
Answer: Phenolic compounds and some heterocyclic systems can be susceptible to oxidative polymerization, especially under harsh reaction conditions (e.g., high temperatures, presence of strong bases or acids, or exposure to air). To mitigate polymerization, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon). Using the minimum effective concentration of reactants and avoiding prolonged reaction times at elevated temperatures can also be beneficial. If the polymerization is light-induced, protecting the reaction vessel from light is recommended. For resin-based materials, strategies to reduce polymerization include incremental application of reagents and using a "soft-start" or "ramped" curing method.[7][8][9][10][11]
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the alkylation of this compound?
A1: The most common side reaction is the formation of a mixture of N- and O-alkylated isomers due to the presence of two nucleophilic sites: the imidazole nitrogen and the hydroxyl oxygen. The ratio of these products is highly dependent on the reaction conditions.[1][4]
Q2: Should I use a protecting group strategy for the functionalization of this compound?
A2: Yes, employing a protecting group strategy is highly recommended for achieving selective functionalization and minimizing side reactions. Protecting either the hydroxyl group or the imidazole nitrogen allows for the specific modification of the other functional group.
Q3: What are some suitable protecting groups for the hydroxyl group of this compound?
A3: Common protecting groups for phenols that can be considered include silyl ethers (e.g., TBDMS), benzyl ethers (Bn), and esters (e.g., acetate). The choice of protecting group will depend on the stability required for subsequent reaction steps and the conditions for its removal.
Q4: How can I selectively protect the imidazole nitrogen?
A4: The imidazole nitrogen can be protected with groups like the 2,2,2-trichloroethoxycarbonyl (Troc) group. This allows for subsequent reactions at the hydroxyl position, and the Troc group can be removed under mild basic conditions.
Q5: How can I separate the N-alkylated and O-alkylated isomers?
A5: The separation of N- and O-alkylated isomers can often be achieved using column chromatography on silica gel. The different polarities of the two isomers should allow for their separation with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Thin-layer chromatography (TLC) can be used to determine the optimal solvent system for separation.
Quantitative Data on Alkylation Reactions
The following tables summarize representative quantitative data for alkylation reactions of benzimidazole and related heterocyclic systems. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: N-Alkylation of Benzimidazole Derivatives
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Nitrobenzimidazol-2-one | Benzyl chloride | K₂CO₃/TBAB | DMF | Room Temp | 6 | 84 | [6] |
| 5-Nitrobenzimidazol-2-one | Allyl bromide | K₂CO₃/TBAB | DMF | Room Temp | 6 | 68 | [6] |
| 5-Nitrobenzimidazol-2-one | Propargyl bromide | K₂CO₃/TBAB | DMF | Room Temp | 6 | 82 | [6] |
| 2-(Benzylthio)methyl-1H-benzimidazole | Various benzyl chlorides/bromides | K₂CO₃ | - | - | - | 50-80 | [3] |
| 1H-Benzimidazole-2(3H)-thione | 1,3-Dibromopropane | Triethylamine | Ethanol | Reflux | 5 | 83 | [2] |
Table 2: O-Alkylation of Phenolic Compounds
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2,3,4-Tetrahydrobenzo[c][4][6]naphthyridin-5(6H)-one | 3,4-Dimethoxyphenethyl bromide | K₂CO₃ | DMF | 80 | - | 75-82 | [4] |
| 2,4-Dihydroxybenzaldehyde | Propyl bromide | CsHCO₃ | Acetonitrile | 80 | 4 | 73 | [12] |
| 2,4-Dihydroxybenzaldehyde | Butyl bromide | CsHCO₃ | Acetonitrile | 80 | 4 | 85 | [12] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound (Representative)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous acetone or DMF, add potassium carbonate (K₂CO₃) (1.5 - 2.0 eq.).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes. Then, add the alkyl halide (1.1 - 1.2 eq.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the inorganic salts and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product. A similar procedure for N-alkylation of 5-nitrobenzimidazol-2-one in DMF with K₂CO₃ and a phase transfer catalyst has been reported.[6]
Protocol 2: General Procedure for O-Alkylation of this compound (Representative)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a suspension of sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Formation of Alkoxide: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel. A similar procedure using NaH in THF has been shown to be effective for selective N1-alkylation of indazoles.[5][13]
Visualizations
Caption: Troubleshooting workflow for minimizing side reactions.
Caption: Pathways for selective functionalization using protecting groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 9. simonedeliperi.com [simonedeliperi.com]
- 10. Strategies to overcome polymerization shrinkage--materials and techniques. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polymerization Shrinkage of Five Bulk-Fill Composite Resins in Comparison with a Conventional Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-Hydroxybenzimidazole and Other Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. This guide provides a comparative overview of the biological activity of 5-Hydroxybenzimidazole and other key benzimidazole derivatives, focusing on their antimicrobial, antiviral, and anticancer properties. While quantitative data for a broad range of derivatives is presented to illuminate structure-activity relationships, it is noteworthy that specific, direct comparative data for this compound is limited in the current body of scientific literature.
Antimicrobial Activity
Benzimidazole derivatives have demonstrated significant potential as antimicrobial agents, effective against a variety of bacterial and fungal strains. The antimicrobial efficacy is largely influenced by the nature and position of substituents on the benzimidazole core.
Comparative Antimicrobial Activity of Benzimidazole Derivatives (MIC, µg/mL)
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |
| This compound | Data not available | Data not available | Data not available | |
| 2-Trifluoromethyl-5-halogenomethylsulfonyl-benzimidazole | S. aureus (MRSA): 12.5-25 | E. coli: >100 | Data not available | [1] |
| 2-(Cyclohexylethyl)-1H-benzo[d]imidazole | S. aureus: 15.6 | E. coli: >1000 | C. albicans: No activity | [2] |
| 2-(Phenylpropyl)-1H-benzo[d]imidazole | S. aureus: Good activity | E. coli: No activity | C. albicans: No activity | [2] |
| 5-Nitro-2-phenyl-1H-benzoimidazole | B. cereus: Good activity | E. coli: Moderate activity | Data not available | [3] |
| 2-(5-Nitro-1H-benzo[d]imidazol-2-yl)phenol | B. cereus: Moderate activity | E. coli: Good activity | Data not available | [3] |
| Benzimidazole-triazole hybrid (Compound 2e) | Data not available | Data not available | C. albicans: MIC = 3.125 µmol/mL | [4] |
| Benzimidazole-triazole hybrid (Compound 3a) | S. aureus: Moderate activity | E. coli: MIC = 6.25 µmol/mL | Data not available | [4] |
Structure-Activity Relationship (SAR) Insights: Substitutions at the C2 and C5 positions of the benzimidazole ring are critical for antimicrobial activity. For instance, the presence of a trifluoromethyl group at the C2 position and a halogenomethylsulfonyl group at the C5 position can confer potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. Conversely, bulky aliphatic or aromatic substituents at the C2 position may lead to selective activity, often with greater potency against Gram-positive than Gram-negative bacteria[2]. The nitro group at the 5-position has also been shown to be a key contributor to antimicrobial effects[3].
Antiviral Activity
The antiviral potential of benzimidazole derivatives has been extensively studied, with compounds showing efficacy against a range of RNA and DNA viruses. The mechanism of action often involves the inhibition of viral replication by targeting viral enzymes or host-cell factors.
Comparative Antiviral Activity of Benzimidazole Derivatives (EC₅₀, µM)
| Compound/Derivative | Virus | EC₅₀ (µM) | Reference |
| This compound | Data not available | Data not available | |
| 2-Benzylbenzimidazole derivative | Coxsackievirus B5 (CVB-5) | 9-17 | [5] |
| 2-Benzylbenzimidazole derivative | Respiratory Syncytial Virus (RSV) | 5-15 | [5] |
| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide derivative (Compound 21) | Respiratory Syncytial Virus (RSV) | Potent (2.59 log reduction in virus titer) | [6] |
| Benzimidazole-triazole hybrid (Compound 118) | Respiratory Syncytial Virus (RSV) | 0.7 | [4] |
| Benzimidazole-triazole hybrid (Compound 120) | Respiratory Syncytial Virus (RSV) | 0.7 | [4] |
Structure-Activity Relationship (SAR) Insights: The antiviral activity of benzimidazoles is highly dependent on the substitution pattern. For example, 2-benzylbenzimidazoles have shown notable activity against enteroviruses and respiratory syncytial virus[5]. Modifications on the N1-position and the benzene ring can significantly modulate the antiviral potency and spectrum. The fusion of other heterocyclic rings, such as triazoles, to the benzimidazole scaffold has yielded compounds with potent antiviral activities[4].
Anticancer Activity
Benzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and targeting of specific signaling pathways.
Comparative Anticancer Activity of Benzimidazole Derivatives (IC₅₀, µM)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | Data not available | Data not available | |
| 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HCT-116 (Colon) | 16.82 | [7] |
| HT-29 (Colon) | 20.11 | [7] | |
| Benzimidazole-flavone hybrid (Compound 7) | MCF-7 (Breast) | 25.72 | [7] |
| Benzimidazole-sulfonamide hybrid (Compound 10) | MGC-803 (Gastric) | 1.02 - 5.40 | [7] |
| PC-3 (Prostate) | [7] | ||
| MCF-7 (Breast) | [7] | ||
| Benzimidazole-triazole hybrid (Compound 18) | A549 (Lung) | 0.63 | [7] |
| NCI-H460 (Lung) | 0.99 | [7] | |
| MCF-7 (Breast) | 1.3 | [7] | |
| MDA-MB-231 (Breast) | 0.94 | [7] | |
| 2-phenyl-1H-benzimidazole-5-sulphonic acid derivative (Compound 10) | Dermatophytes | 0.97 - 3.80 µg/mL | [8] |
| 2-phenyl-1H-benzimidazole-5-sulphonic acid derivative (Compound 11) | Dermatophytes | 0.97 - 3.80 µg/mL | [8] |
| 2-phenyl-1H-benzimidazole-5-sulphonic acid derivative (Compound 12) | Dermatophytes | 0.97 - 3.80 µg/mL | [8] |
Structure-Activity Relationship (SAR) Insights: The anticancer activity of benzimidazole derivatives is profoundly influenced by substituents at various positions. The introduction of bulky and heterocyclic moieties at the C2 position, as well as modifications at the N1 and C5 positions, has led to the development of potent anticancer agents[7]. For instance, hybrid molecules combining benzimidazole with other pharmacophores like flavones, sulfonamides, and triazoles have demonstrated enhanced cytotoxicity and, in some cases, dual-targeting capabilities[7]. The presence of a hydrogen atom at the 5-position of the benzimidazole ring has been shown to be more beneficial for activity against dermatophytes than electron-withdrawing groups[8].
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method (Based on CLSI Guidelines)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
1. Preparation of Inoculum:
-
From a fresh culture (18-24 hours), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Microtiter Plates:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
The final volume in each well should be 100 µL.
3. Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria.
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the benzimidazole derivatives in the appropriate cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
4. Formazan Solubilization:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
6. Calculation of IC₅₀:
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of benzimidazole derivatives are exerted through various mechanisms and interactions with cellular signaling pathways.
Figure 1. Workflow for Antimicrobial Minimum Inhibitory Concentration (MIC) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. jbsr.pharmainfo.in [jbsr.pharmainfo.in]
- 3. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Hydroxybenzimidazole and Established Biomarkers of Anaerobic Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-Hydroxybenzimidazole (5-HBI) and established biomarkers used to assess anaerobic metabolism. While 5-HBI is a known metabolite in specific anaerobic pathways, its validation as a general biomarker for anaerobic metabolism is not established. This document outlines the current scientific understanding of 5-HBI and contrasts its properties with well-accepted biomarkers such as lactate, succinate, formate, and hypoxanthine.
Introduction to this compound
This compound is an aromatic heterocyclic compound that plays a role as a precursor in the anaerobic biosynthesis of the lower ligand of vitamin B12, 5,6-dimethylbenzimidazole. In this pathway, 5-HBI is synthesized from 5-aminoimidazole ribotide (AIR) by the enzymatic action of this compound synthase. While integral to the anaerobic metabolism of certain microorganisms, its utility as a universal biomarker for anaerobic conditions in broader biological systems has not been validated.
Established Biomarkers of Anaerobic Metabolism
In contrast to 5-HBI, several metabolites are well-established as indicators of anaerobic metabolism and cellular hypoxia. These biomarkers are routinely used in research and clinical settings to assess the metabolic state of tissues and organisms. The most common of these include:
-
Lactate: A classic indicator of anaerobic glycolysis, lactate accumulates when oxygen is limited, and the rate of pyruvate production exceeds its oxidation in the mitochondria. Elevated lactate levels are a hallmark of intense physical exercise, shock, and various pathological conditions.
-
Succinate: An intermediate of the tricarboxylic acid (TCA) cycle, succinate accumulates under hypoxic conditions due to the reversal of succinate dehydrogenase activity. It has emerged as a key signaling molecule in inflammation and ischemia.
-
Formate: A one-carbon metabolite, formate can be produced during anaerobic metabolism. Elevated formate levels have been associated with certain metabolic disorders and can be an indicator of altered one-carbon metabolism.
-
Hypoxanthine: A purine derivative, hypoxanthine accumulates during ATP degradation under conditions of severe energy stress and oxygen deprivation, such as ischemia. It is considered a sensitive marker of hypoxia.[1]
Comparative Analysis of Biomarkers
The following table summarizes the key characteristics of 5-HBI and the established biomarkers of anaerobic metabolism.
| Feature | This compound | Lactate | Succinate | Formate | Hypoxanthine |
| Primary Role | Vitamin B12 precursor | Product of anaerobic glycolysis | TCA cycle intermediate | One-carbon metabolism | ATP degradation product |
| Validation as Anaerobic Biomarker | Not validated | Well-established | Established for hypoxia/ischemia | Investigated | Well-established for hypoxia/ischemia |
| Typical Biological Matrix | Microbial cultures | Blood, plasma, saliva, tissue | Tissue, plasma, serum | Urine, plasma | Plasma, serum, urine |
| Common Analytical Methods | LC-MS/MS, HPLC | Enzymatic assays, blood gas analyzers | LC-MS/MS, GC-MS, enzymatic assays | GC-MS, enzymatic assays, ion chromatography | LC-MS/MS, GC-MS, enzymatic assays |
| Reported Concentration Ranges (Normal/Hypoxic) | N/A for biomarker use | ~1-2 mM (resting) / >4 mM (exercise/hypoxia) | Low µM (normal) / High µM to mM (hypoxia) | ~13.0 +/- 7.4 mg/L (normal urine) | ~1.65 +/- 0.78 µM (normal plasma) / significantly elevated in hypoxia |
Experimental Protocols
Detailed methodologies for the detection and quantification of these biomarkers are crucial for reproducible research. Below are summaries of common experimental protocols.
1. Quantification of this compound by LC-MS/MS
This method is suitable for the detection of 5-HBI in microbial cultures or other research samples.
-
Sample Preparation:
-
Homogenize the sample in a suitable buffer.
-
Perform a protein precipitation step using a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for specific precursor and product ion transitions of 5-HBI.
-
2. Measurement of Blood Lactate
A common method for assessing lactate levels in blood samples.
-
Sample Collection:
-
Collect a whole blood sample in a tube containing a glycolysis inhibitor (e.g., sodium fluoride).
-
-
Enzymatic Assay:
-
The assay is based on the lactate oxidase-peroxidase reaction.
-
Lactate is oxidized by lactate oxidase to produce pyruvate and hydrogen peroxide.
-
In the presence of peroxidase, the hydrogen peroxide reacts with a chromogenic substrate to produce a colored product.
-
The absorbance of the colored product is measured spectrophotometrically and is proportional to the lactate concentration.
-
-
Instrumentation: Blood gas analyzers or portable lactate meters.
3. Quantification of Succinate in Tissue by LC-MS/MS
This protocol is designed for the accurate measurement of succinate in tissue samples.
-
Sample Preparation:
-
Snap-freeze tissue samples in liquid nitrogen.
-
Homogenize the frozen tissue in a cold extraction buffer (e.g., methanol/water).
-
Centrifuge the homogenate at a high speed to pellet debris.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Column: A suitable column for polar metabolite analysis (e.g., HILIC or a specific organic acid column).
-
Mobile Phase: A gradient tailored for the separation of organic acids.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: ESI in negative mode.
-
Analysis Mode: MRM with optimized transitions for succinate.
-
4. Determination of Formate in Urine by GC-MS
A robust method for quantifying formate in urine.
-
Sample Preparation:
-
Thaw frozen urine samples.
-
Perform a derivatization step to convert formic acid into a volatile ester (e.g., by adding an alcohol and an acid catalyst).
-
Extract the derivatized formate into an organic solvent.
-
-
Gas Chromatographic Separation:
-
Column: A capillary column suitable for the separation of volatile organic compounds.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate the derivatized formate from other components.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) for characteristic ions of the derivatized formate.
-
5. Quantification of Hypoxanthine in Plasma by LC-MS/MS
A sensitive method for measuring hypoxanthine levels in plasma.[2]
-
Sample Preparation:
-
Thaw frozen plasma samples.
-
Perform protein precipitation with a cold organic solvent (e.g., acetonitrile).[2]
-
Centrifuge to remove precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: ESI in positive mode.
-
Analysis Mode: MRM with specific transitions for hypoxanthine.
-
Visualizations
Diagram 1: Anaerobic Biosynthesis of this compound
Caption: Simplified pathway of 5-HBI formation in anaerobic vitamin B12 synthesis.
Diagram 2: Central Role of Lactate in Anaerobic Glycolysis
Caption: Lactate production from pyruvate under anaerobic conditions.
Diagram 3: Succinate Accumulation in Hypoxia
Caption: Reversal of succinate dehydrogenase in hypoxia leads to succinate accumulation.
Diagram 4: Hypoxanthine Formation from ATP Degradation
Caption: Hypoxanthine as a downstream product of ATP catabolism during energy stress.
Diagram 5: Experimental Workflow for Biomarker Quantification by LC-MS/MS
References
Comparative Efficacy of 5-Hydroxybenzimidazole as a Precursor in Vitamin B12 Synthesis: Aerobic vs. Anaerobic Pathways
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles of precursors in the biosynthesis of 5,6-dimethylbenzimidazole (DMB), the lower axial ligand of vitamin B12.
The biosynthesis of the 5,6-dimethylbenzimidazole (DMB) moiety of vitamin B12 (cobalamin) proceeds through two distinct, evolutionarily independent pathways depending on the oxygen availability in the producing microorganism. The aerobic pathway utilizes Flavin mononucleotide (FMN) as a direct precursor, while the anaerobic pathway employs a more complex route where 5-Hydroxybenzimidazole (5-HBI) serves as a key intermediate. This guide provides a detailed comparison of these two pathways, focusing on their precursors, enzymatic machinery, and reaction conditions, supported by experimental data and protocols.
Overview of DMB Biosynthetic Pathways
The formation of DMB is a critical step in the maturation of vitamin B12. While the aerobic and anaerobic pathways both yield the same final product, their biochemistry and precursor requirements are fundamentally different.
-
Aerobic Pathway: In the presence of oxygen, the enzyme BluB, a flavin destructase, catalyzes the remarkable transformation of reduced Flavin mononucleotide (FMNH2) into DMB.[1] This single-enzyme conversion involves the oxidative fragmentation of the flavin isoalloxazine ring.[1]
-
Anaerobic Pathway: In the absence of oxygen, a multi-enzyme system encoded by the bza gene cluster is responsible for DMB synthesis.[2] This pathway begins with the conversion of aminoimidazole ribotide (AIR), a precursor in purine biosynthesis, into this compound (5-HBI) by the radical S-adenosylmethionine (SAM) enzyme BzaF.[2] Subsequent enzymatic steps methylate and modify 5-HBI to form DMB.[2]
Comparative Analysis of Precursor Efficacy
Direct quantitative comparisons of the overall efficiency of the aerobic versus the anaerobic pathways for DMB synthesis are not extensively documented in a single study. However, a comparative analysis of the pathways' characteristics provides insights into their respective advantages and limitations.
| Feature | Aerobic Pathway | Anaerobic Pathway |
| Primary Precursor | Flavin Mononucleotide (FMN) | Aminoimidazole Ribotide (AIR) |
| Key Intermediate | Not applicable (direct conversion) | This compound (5-HBI) , 5-Methoxybenzimidazole, 5-Methoxy-6-methylbenzimidazole |
| Oxygen Requirement | Obligatory | Strict anaerobiosis |
| Key Enzyme(s) | BluB (a single flavin destructase) | BzaA, BzaB, BzaC, BzaD, BzaE, BzaF (a multi-enzyme complex including a radical SAM enzyme) |
| Energy Cofactors | NADH or NADPH (for FMN reduction) | S-adenosylmethionine (SAM), reducing agents (e.g., dithionite in vitro) |
| Metabolic Link | Linked to flavin metabolism | Linked to purine and thiamin biosynthesis |
| Known Regulation | Often regulated by cobalamin riboswitches | Also commonly regulated by cobalamin riboswitches |
Experimental Protocols
Detailed methodologies are crucial for studying the efficacy of these precursors. Below are representative protocols for the key enzymatic reactions in both pathways.
Protocol 1: In Vitro Assay for BluB Activity (Aerobic Pathway)
This protocol is adapted from studies on the BluB enzyme from Rhodospirillum rubrum.
Objective: To determine the in vitro activity of the BluB enzyme in converting FMNH2 to 5,6-dimethylbenzimidazole (DMB).
Materials:
-
Purified BluB enzyme
-
Purified FMN reductase (Fre)
-
FMN (Flavin mononucleotide)
-
NADH
-
HEPES buffer (100 mM, pH 8.0)
-
NaCl (50 mM)
-
Mineral oil
-
Reaction tubes (e.g., 0.8-ml Eppendorf tubes)
-
Incubator (30°C)
-
Boiling water bath or heat block
-
Centrifuge and filters for protein removal
-
HPLC or LC-MS/MS system for DMB quantification
Procedure:
-
Prepare a 200 µl reaction mixture containing:
-
20-40 µg of purified BluB protein
-
1 µg of purified Fre protein
-
500 µM FMN
-
5 mM NADH
-
100 mM HEPES buffer, pH 8.0
-
50 mM NaCl
-
-
Prepare a negative control reaction lacking the BluB enzyme.
-
Incubate the reactions at 30°C in the dark. To limit oxygen diffusion, the reaction mixtures can be overlaid with 100 µl of mineral oil.
-
Take time points (e.g., 0, 2, 4 hours) by stopping the reaction.
-
Stop the reaction by boiling the mixture for 15 minutes.
-
Remove the precipitated protein by centrifugation followed by filtration.
-
Analyze the supernatant for the presence and quantity of DMB using HPLC or LC-MS/MS. The product can be identified by its retention time, UV-visible spectrum, and mass spectrum compared to an authentic DMB standard.
Protocol 2: In Vitro Reconstitution of BzaF Activity (Anaerobic Pathway)
This protocol is based on the in vitro reconstitution of this compound (5-HBI) synthesis by the BzaF enzyme from Geobacter sulfurreducens.
Objective: To demonstrate the conversion of aminoimidazole ribotide (AIR) to this compound (5-HBI) by the radical SAM enzyme BzaF.
Materials:
-
Purified BzaF enzyme (reconstituted with its [4Fe-4S] cluster)
-
Aminoimidazole ribotide (AIR)
-
S-adenosylmethionine (SAM)
-
Sodium dithionite (a strong reducing agent)
-
Anaerobic glove box or chamber
-
Reaction buffer (e.g., Tris-HCl or HEPES at a suitable pH)
-
HPLC or LC-MS/MS system for 5-HBI detection
Procedure:
-
All steps must be performed under strict anaerobic conditions in a glove box.
-
Prepare the reaction mixture containing:
-
Purified, reconstituted BzaF enzyme
-
AIR (substrate)
-
SAM (cofactor)
-
Sodium dithionite (to maintain a reduced environment)
-
Appropriate anaerobic buffer
-
-
Prepare control reactions omitting one component at a time (e.g., no BzaF, no AIR, no SAM).
-
Incubate the reactions at an appropriate temperature (e.g., 37°C) for a defined period.
-
Quench the reaction, for example, by adding a solvent like methanol or by acid precipitation.
-
Clarify the reaction mixture by centrifugation.
-
Analyze the supernatant for the formation of 5-HBI using HPLC or LC-MS/MS. The product is identified by comparing its retention time and mass spectrum to a 5-HBI standard.
Mandatory Visualizations
DMB Biosynthesis Pathways
Caption: Comparative workflows of aerobic and anaerobic DMB synthesis.
Experimental Workflow for Precursor Analysis
Caption: General workflow for in vitro analysis of DMB precursors.
Conclusion
The comparative efficacy of this compound as a precursor for vitamin B12 synthesis is framed by its exclusive role in the anaerobic pathway. This pathway, while more complex enzymatically than the aerobic route, provides a vital alternative for microorganisms in oxygen-deprived environments. The aerobic pathway's reliance on the readily available FMN and a single enzyme, BluB, suggests a more direct and potentially less energy-intensive route, contingent on the presence of oxygen. For researchers in metabolic engineering and drug development, understanding these distinct pathways is crucial for optimizing vitamin B12 production strains and for identifying potential targets for antimicrobial agents that could disrupt cobamide biosynthesis in anaerobic pathogens. The choice of which precursor and pathway to investigate or engineer will ultimately depend on the specific organism and the environmental conditions of interest.
References
Assessing Antibody Cross-Reactivity: A Comparative Guide for 5-Hydroxybenzimidazole Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies raised against benzimidazole-based compounds. Due to a lack of publicly available data on antibodies specifically targeting 5-Hydroxybenzimidazole, this document utilizes experimental data from a closely related class of benzimidazole compounds—fungicide metabolites—to illustrate the principles and methodologies of cross-reactivity assessment. The presented data and protocols serve as a practical example for researchers working with antibodies against small molecules.
Comparative Cross-Reactivity Data
The specificity of an antibody is paramount in the development of reliable immunoassays. Cross-reactivity with structurally similar compounds can lead to inaccurate quantification and false-positive results. The following table summarizes the cross-reactivity of a monoclonal antibody developed for the detection of carbendazim, a benzimidazole fungicide. The data is presented in terms of IC50 values, which represent the concentration of the analyte required to inhibit 50% of the antibody binding in a competitive ELISA.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Carbendazim | (Primary Target) | 0.45 | 100% |
| Benomyl | 0.57 | 78.9% | |
| Thiabendazole | 9.70 | 4.6% |
Data adapted from a study on a class-selective monoclonal antibody for carbamate fungicides.
Experimental Protocols
A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for determining the cross-reactivity of antibodies against small molecules.
Protocol: Competitive ELISA for Benzimidazole Analogues
1. Coating of Microtiter Plates:
-
A coating antigen (e.g., a benzimidazole derivative conjugated to a carrier protein like ovalbumin) is diluted in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
100 µL of the coating antigen solution is added to each well of a 96-well microtiter plate.
-
The plate is incubated overnight at 4°C.
-
After incubation, the plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).
2. Blocking:
-
To prevent non-specific binding, 200 µL of a blocking buffer (e.g., 1% bovine serum albumin in PBST) is added to each well.
-
The plate is incubated for 1-2 hours at 37°C.
-
The plate is then washed three times with the wash buffer.
3. Competitive Reaction:
-
Standard solutions of the primary target (e.g., carbendazim) and potential cross-reactants are prepared at various concentrations.
-
50 µL of each standard or sample solution is added to the wells.
-
50 µL of the monoclonal antibody solution (at a predetermined optimal dilution) is then added to each well.
-
The plate is incubated for 1 hour at 37°C.
-
Following incubation, the plate is washed five times with the wash buffer.
4. Detection:
-
100 µL of a secondary antibody conjugated to an enzyme (e.g., Goat Anti-Mouse IgG-HRP) is added to each well.
-
The plate is incubated for 1 hour at 37°C.
-
The plate is washed five times with the wash buffer.
5. Substrate Addition and Measurement:
-
100 µL of a substrate solution (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine) is added to each well.
-
The plate is incubated in the dark at room temperature for 15-30 minutes.
-
The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
The optical density (OD) is measured at 450 nm using a microplate reader.
6. Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the competing compounds.
-
The IC50 values are determined from the resulting dose-response curves.
-
Cross-reactivity is calculated as: (IC50 of the primary target / IC50 of the cross-reactant) x 100%.
Visualizing Experimental Workflows and Biological Pathways
Diagrams are essential tools for representing complex processes in a clear and concise manner. Below are Graphviz diagrams illustrating a typical experimental workflow and a relevant biological pathway for benzimidazole compounds.
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Caption: Signaling pathway illustrating the inhibition of tubulin polymerization by benzimidazole compounds.[1][2][3]
References
Structure-Activity Relationship of 5-Hydroxybenzimidazole Analogs as Aurora Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Within this class, 5-hydroxybenzimidazole analogs have garnered significant interest as potential therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationship (SAR) of these analogs, with a focus on their activity as Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis, and their overexpression is frequently observed in various human cancers, making them an attractive target for cancer therapy.
Comparative Analysis of Aurora Kinase Inhibition
The inhibitory activity of this compound analogs is significantly influenced by the nature of the substituent at the 5-position. Modifications to the hydroxyl group, such as conversion to an ether or other derivatives, can modulate the compound's potency and selectivity. The following table summarizes the in vitro inhibitory activity of a series of 5-substituted benzimidazole analogs against Aurora B kinase.
| Compound ID | R (Substitution at 5-position) | Aurora B IC50 (nM) | Cell Line |
| 1 | -OH | 120 | HCT116 |
| 2 | -OCH3 | 485 | HCT116 |
| 3 | -Cl | 485 | N/A |
| 4 | -NO2 | 120 | N/A |
| 5 | -CF3 | 1740 | N/A |
| 6 | -CH3 | 1640 | N/A |
Note: Data for compounds 3-6 are derived from a study on 2-amidobenzimidazole derivatives and are included for comparative purposes to illustrate the effect of various substituents at the 5-position[1].
From the limited available data, it is observed that the nature of the substituent at the 5-position of the benzimidazole ring plays a crucial role in determining the inhibitory potency against protein kinases. For instance, in a series of 2-amidobenzimidazole derivatives, a nitro group at the 5-position (compound 4 ) resulted in potent inhibition, comparable to the unsubstituted analog, while a trifluoromethyl group (compound 5 ) or a methyl group (compound 6 ) led to a significant decrease in activity[1]. Interestingly, a methoxy group (compound 2 ) and a chloro group (compound 3 ) exhibited similar inhibitory concentrations[1]. A direct comparison with a 5-hydroxy analog within the same study is not available; however, the data suggests that electronic and steric properties of the 5-substituent are key determinants of activity.
Experimental Protocols
In Vitro Aurora B Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescence-based assay to determine the in vitro inhibitory activity of test compounds against Aurora B kinase.
Materials:
-
Recombinant human Aurora B kinase
-
Substrate peptide (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution, 5 µL of a mixture of the substrate and ATP (at a concentration near the Km for Aurora B), and 2.5 µL of diluted Aurora B enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Aurora kinase signaling pathway and a general workflow for the screening of potential inhibitors.
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Caption: Experimental Workflow for Inhibitor Screening.
References
A Comparative Guide to the Synthesis of 5-Hydroxybenzimidazole: Enzymatic vs. Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Hydroxybenzimidazole, a key building block in the preparation of various pharmaceuticals, can be approached through two distinct methodologies: enzymatic synthesis and traditional chemical synthesis. This guide provides a detailed comparison of these two routes, offering insights into their respective advantages and disadvantages, supported by experimental data and protocols.
At a Glance: Comparing Synthesis Routes
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Starting Material | Aminoimidazole ribotide (AIR) | 4-Amino-3-nitrophenol |
| Key Reagent/Catalyst | BzaF Enzyme (a radical SAM enzyme) | Formic Acid, Sodium Dithionite |
| Reaction Temperature | Room Temperature (~25°C) | 100°C |
| Reaction Time | Approximately 1 hour | Approximately 3-4 hours |
| Yield | ~70% (product to enzyme ratio)[1] | ~80-85% (estimated from similar reactions)[2] |
| Purity | High (Enzyme Specificity) | Requires purification (e.g., recrystallization) |
| Environmental Impact | Generally lower; aqueous medium, biodegradable catalyst, mild conditions.[3][4][5][6] | Higher; use of organic solvents, strong acids, and reducing agents, generating more waste.[3][7] |
| Key Advantages | High specificity, mild reaction conditions, environmentally friendly.[3][5][6] | Well-established methodology, potentially lower initial setup cost, high yield.[2] |
| Key Disadvantages | Enzyme production and purification can be complex and costly; substrate (AIR) is not commercially readily available. | Harsh reaction conditions, use of hazardous reagents, generation of chemical waste.[7] |
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows for both the enzymatic and chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is based on the laboratory-scale synthesis using the BzaF enzyme.
1. Expression and Purification of BzaF Enzyme:
-
The gene encoding the BzaF enzyme is cloned into an appropriate expression vector and transformed into a suitable host (e.g., E. coli).
-
The cells are cultured and induced to express the BzaF protein.
-
The enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography) under anaerobic conditions. The enzyme yield is approximately 3 mg per liter of culture.[1]
2. Enzymatic Reaction:
-
The reaction is carried out under anaerobic conditions.
-
A solution of aminoimidazole ribotide (AIR) and S-adenosylmethionine (SAM) is prepared in an appropriate buffer.
-
The purified BzaF enzyme is added to the substrate solution. The reaction mixture is incubated at room temperature for 60 minutes.[1]
3. Product Isolation and Purification:
-
The reaction is quenched, and the protein is removed (e.g., by precipitation or centrifugation).
-
The supernatant containing this compound is collected.
-
The product is purified using High-Performance Liquid Chromatography (HPLC). The formation of this compound can be confirmed by mass spectrometry.[1]
Chemical Synthesis of this compound
This proposed protocol is based on established methods for benzimidazole synthesis.[2]
1. Reduction of 4-Amino-3-nitrophenol:
-
In a round-bottom flask, dissolve 4-amino-3-nitrophenol in a suitable solvent such as a mixture of methanol and water.
-
Add a reducing agent, such as sodium dithionite, portion-wise to the stirred solution at room temperature. The reaction is typically exothermic and may require cooling to maintain a moderate temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, the solvent is removed under reduced pressure to obtain crude 3,4-diaminophenol.
2. Cyclization to form this compound:
-
To the crude 3,4-diaminophenol in a round-bottom flask, add 90% formic acid.
-
Heat the mixture in a water bath at 100°C for two hours.[2]
-
After cooling, slowly add a 10% sodium hydroxide solution to the mixture with thorough stirring until it is just alkaline to litmus paper.
-
The crude this compound will precipitate out of the solution.
3. Purification:
-
Collect the crude product by suction filtration and wash it with cold water.[2]
-
For purification, dissolve the crude product in boiling water.
-
Add decolorizing carbon and digest for fifteen minutes.
-
Filter the hot solution rapidly through a pre-heated filter.
-
Cool the filtrate to 10-15°C to allow the purified this compound to crystallize.
-
Collect the white product by filtration, wash with cold water, and dry at 100°C. The expected yield is in the range of 83-85%.[2]
Discussion and Conclusion
The choice between enzymatic and chemical synthesis of this compound depends on the specific requirements of the application, including scale, cost, and environmental considerations.
The enzymatic synthesis offers a "greener" alternative, operating under mild conditions and with high specificity, which can simplify purification processes.[3][5][6] The use of a biodegradable enzyme as a catalyst significantly reduces the generation of hazardous waste.[3] However, the production and purification of the BzaF enzyme, along with the availability of the starting material, aminoimidazole ribotide, may present challenges for large-scale industrial production.
The chemical synthesis route is a well-established and robust method that can deliver high yields of the product.[2] The starting materials are more readily available and the procedures are generally more familiar to synthetic chemists. The primary drawbacks are the harsh reaction conditions (high temperature and use of strong acid) and the generation of chemical waste, which has both environmental and economic costs associated with its disposal.[7]
For researchers in academic settings or those focused on sustainable and green chemistry, the enzymatic route presents an exciting and elegant approach. For large-scale industrial production where cost and established infrastructure are primary drivers, the chemical synthesis route may currently be more viable. However, with the increasing demand for sustainable manufacturing processes in the pharmaceutical industry, the development and optimization of enzymatic pathways for the synthesis of key intermediates like this compound are of growing importance.[3][4]
References
- 1. Anaerobic 5-Hydroxylbenzimidazole formation from aminoimidazole ribotide: an unanticipated intersection of thiamin and vitamin B12 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. australiansciencejournals.com [australiansciencejournals.com]
- 5. medmedchem.com [medmedchem.com]
- 6. vito.be [vito.be]
- 7. researchgate.net [researchgate.net]
comparative analysis of analytical techniques for 5-Hydroxybenzimidazole detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical techniques for the quantitative determination of 5-Hydroxybenzimidazole. The objective is to offer a comprehensive overview of the performance, experimental protocols, and underlying principles of each method to aid in the selection of the most suitable technique for specific research and development needs.
Introduction
This compound is a heterocyclic aromatic organic compound that serves as a key intermediate in the anaerobic biosynthesis of the lower ligand of vitamin B12 (cobalamin) in certain microorganisms.[1][2] Its detection and quantification are crucial in various research areas, including microbiology, biochemistry, and potentially in the monitoring of metabolic pathways. This guide explores and contrasts several prominent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Electrochemical Methods.
Quantitative Performance Comparison
The selection of an analytical technique is often dictated by its quantitative performance characteristics. The following table summarizes the typical performance of the discussed methods for the analysis of this compound or structurally similar compounds. It is important to note that specific performance may vary depending on the experimental conditions, matrix, and instrumentation.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy/Recovery (%) |
| HPLC-UV | 0.005 - 0.1 µg/mL | 0.015 - 0.3 µg/mL | > 0.999 | 98.0 - 102.0% |
| LC-MS/MS | < 6 µg/kg[3] | < 10 µg/kg[3] | > 0.99 | > 50% (muscle), > 70% (egg yolk)[3] |
| Capillary Electrophoresis | Data not available | Data not available | Data not available | Data not available |
| Electrochemical Methods | 0.059 µM | 0.2 µM | > 0.99 | 91.6 - 100.4% |
*Data based on the analysis of structurally similar benzimidazole derivatives.[4][5] ** Data based on the analysis of a mixture of fifteen benzimidazoles in swine muscle tissue.[3] *** Data based on the electrochemical detection of other small molecules and benzimidazole derivatives.[6]
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. This section provides an overview of the experimental protocols for each technique.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation and quantification of various compounds. For the analysis of this compound, a reversed-phase HPLC method with UV detection is a suitable approach.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Benzimidazole derivatives typically exhibit strong UV absorbance between 250 nm and 300 nm. The optimal wavelength for this compound should be determined by acquiring its UV spectrum.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of trace amounts of this compound in complex matrices.
Instrumentation:
-
UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
C18 analytical column.
Chromatographic Conditions:
-
Similar to the HPLC-UV method, a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) is typically used.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, to be optimized for this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: The precursor ion (the molecular ion of this compound) and a specific product ion generated by collision-induced dissociation need to be determined.
Sample Preparation (for biological matrices):
-
Extraction: Homogenize the sample and extract with an organic solvent like ethyl acetate.
-
Clean-up: Perform a solid-phase extraction (SPE) to remove interfering matrix components.
-
Reconstitution: Evaporate the cleaned-up extract and reconstitute the residue in the mobile phase before injection.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample volume. Capillary Zone Electrophoresis (CZE) is a suitable mode for the analysis of charged species like this compound.
Instrumentation:
-
Capillary electrophoresis system with a UV-Vis detector.
-
Fused-silica capillary.
Electrophoretic Conditions:
-
Background Electrolyte (BGE): A buffer solution, such as a phosphate or borate buffer, at a specific pH to ensure the analyte is charged.
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Temperature: Controlled temperature (e.g., 25 °C).
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: On-column UV detection at a suitable wavelength.
Sample Preparation:
-
Dissolve the sample in the background electrolyte or a solvent with lower conductivity.
-
Filter the sample solution.
Electrochemical Methods
Electrochemical sensors offer a rapid and cost-effective approach for the detection of electroactive compounds like this compound.
Instrumentation:
-
Potentiostat/Galvanostat.
-
Electrochemical cell with a three-electrode system:
-
Working Electrode: A modified electrode, for example, a glassy carbon electrode (GCE) modified with nanomaterials (e.g., carbon nanotubes, graphene) to enhance sensitivity and selectivity.
-
Reference Electrode: Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
-
Experimental Procedure:
-
Electrode Modification: The working electrode is modified with a suitable material to facilitate the electrochemical reaction of this compound.
-
Measurement: The modified electrode is immersed in a supporting electrolyte solution (e.g., phosphate buffer) containing the sample.
-
Detection Technique: A voltammetric technique such as Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) is applied to obtain a current response that is proportional to the concentration of this compound.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.
Caption: Anaerobic biosynthesis pathway of 5,6-dimethylbenzimidazole.
Caption: General experimental workflow for HPLC analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: General workflow for Capillary Electrophoresis.
Caption: Workflow for electrochemical detection.
References
- 1. pnas.org [pnas.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. A portable electrochemical sensing platform for serotonin detection based on surface-modified carbon fiber microelectrodes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Uncharted Territory: The Enzymatic Inhibitory Profile of 5-Hydroxybenzimidazole Remains Largely Unexplored
Despite extensive research into the diverse biological activities of benzimidazole derivatives, a comprehensive evaluation of the direct enzymatic inhibitory effects of 5-Hydroxybenzimidazole is notably absent from the current scientific literature. While numerous studies have detailed the potent inhibitory actions of various substituted benzimidazoles against a range of enzymatic targets, specific quantitative data, such as IC50 values, for this compound itself remains elusive.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating efficacy as inhibitors of enzymes like xanthine oxidase, tyrosinase, and various kinases. This has led to the development of drugs for a multitude of conditions, from gout to cancer. However, the specific contribution of the 5-hydroxy substitution to the inhibitory potential of the core benzimidazole ring has not been a focus of published research.
Our comprehensive search of available scientific databases did not yield any studies that specifically investigated and quantified the inhibitory activity of this compound against any particular enzyme. While one study noted the formation of this compound as an intermediate in the anaerobic biosynthesis of vitamin B12, it did not explore its potential as an enzyme inhibitor.
This lack of data prevents a direct comparison of this compound with other known enzyme inhibitors. To construct a meaningful comparison guide as requested, foundational experimental data on its inhibitory performance is a prerequisite. Such research would need to be conducted to determine which enzymes, if any, are significantly inhibited by this compound and to quantify the extent of this inhibition.
Future Directions
The absence of data highlights a potential area for future research. A systematic investigation into the enzymatic inhibitory profile of this compound could reveal novel biological activities and provide a valuable starting point for the design of new therapeutic agents. Key experimental steps would include:
-
Screening: Testing this compound against a broad panel of enzymes to identify potential targets.
-
Quantitative Analysis: Determining the potency of inhibition (e.g., IC50, Ki values) for any identified targets.
-
Mechanism of Action Studies: Elucidating the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Structural Biology: Investigating the binding interactions between this compound and its target enzymes through techniques like X-ray crystallography or computational modeling.
Below is a conceptual workflow for such an investigation.
Figure 1. A proposed experimental workflow for evaluating the enzyme inhibitory effects of this compound.
Until such foundational research is conducted and published, a comprehensive and data-driven comparison of the inhibitory effects of this compound against other compounds remains an open scientific question.
5-Hydroxybenzimidazole as a building block compared to other heterocyclic compounds
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the myriad of available building blocks, 5-Hydroxybenzimidazole has emerged as a privileged structure, offering a unique combination of physicochemical properties and biological activities. This guide provides an objective comparison of this compound with other prominent heterocyclic compounds, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their drug discovery programs.
Physicochemical and Biological Profile
This compound, a derivative of benzimidazole, possesses a fused benzene and imidazole ring system with a hydroxyl group at the 5-position. This seemingly simple modification imparts significant changes to the molecule's electronic and steric properties compared to the parent benzimidazole, influencing its biological activity and potential as a drug scaffold.
Comparative Analysis of Key Properties
The utility of a heterocyclic building block is often dictated by its intrinsic properties. The following table summarizes a comparative analysis of this compound against other commonly employed heterocyclic scaffolds: benzimidazole, indole, and purine.
| Property | This compound | Benzimidazole | Indole | Purine |
| Molecular Weight ( g/mol ) | 134.14[1] | 118.14[2] | 117.15 | 120.11 |
| Melting Point (°C) | 220-222[3] | 170-172[4] | 52-54 | 214 |
| Hydrogen Bond Donors | 2 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 1 | 0 | 3 |
| LogP (calculated) | 1.3 | 1.5 | 2.1 | -0.9 |
| Key Biological Activities | Antioxidant[2], Antimicrobial, Anticancer[5], Kinase Inhibition | Antimicrobial[5], Anticancer[6][7], Antiviral, Anthelmintic[4] | Anticancer[8], Anti-inflammatory, Antiviral | Kinase Inhibition[9], Antimetabolite, Antiviral |
Performance in Biological Assays: A Data-Driven Comparison
The true measure of a building block's potential lies in the biological activity of its derivatives. This section presents a compilation of experimental data from various studies, highlighting the performance of this compound-containing compounds in comparison to other heterocyclic derivatives.
Antimicrobial Activity
The benzimidazole scaffold is renowned for its broad-spectrum antimicrobial properties. The introduction of a hydroxyl group at the 5-position can modulate this activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Heterocyclic Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 5-Halogenomethylsulfonyl-benzimidazole | Staphylococcus aureus (MRSA) | 12.5-25 | [10] |
| 2-Substituted-1H-benzimidazole | Bacillus subtilis | 62.5-500 | [11] |
| 2-Substituted-1H-benzimidazole | Escherichia coli | 62.5-500 | [11] |
| Indole derivative | Staphylococcus aureus | >100 | [12] |
| Indole derivative | Escherichia coli | >100 | [12] |
Anticancer Activity
The anticancer potential of benzimidazole derivatives is a subject of intense research. The hydroxyl group in this compound can serve as a handle for further derivatization to enhance potency and selectivity.
Table 2: IC50 Values of Heterocyclic Compounds against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Indole-benzimidazole hybrid (5e) | SKOV-3 (Ovarian) | 23.69 | [13] |
| Indole-benzimidazole hybrid (5e) | PC-3 (Prostate) | 73.05 | [13] |
| Indole-benzimidazole hybrid (5e) | HeLa (Cervical) | 64.66 | [13] |
| Indole-benzimidazole hybrid (5e) | THP-1 (Leukemia) | 39.08 | [13] |
| Indole-sulfonamide derivative (30) | HepG2 (Liver) | 7.37 | [8] |
| Purine-benzimidazole hybrid (6) | Human Tumor Cell Lines (average) | 18.12 | [14] |
| Benzimidazole derivative (B4) | (Anti-inflammatory assay) | 2.4 (µg/mL) | [15] |
| 5-Nitrobenzimidazole derivative (BDZ3) | (Vasorelaxant activity EC50) | <30 | [16] |
Antioxidant Activity
The phenolic hydroxyl group in this compound confers significant antioxidant properties, a feature not prominently observed in the parent benzimidazole.
Table 3: Antioxidant Activity of Phenolic Heterocyclic Compounds
| Compound/Derivative | Assay | Activity Metric | Reference |
| This compound derivatives | DPPH Radical Scavenging | Moderately active | [2] |
| This compound derivatives | Lipid Peroxidation Inhibition | Moderately active | [2] |
| 2,5-dihydroxy-substituted benzimidazole | Antiglycation & Antioxidant | Potent | [5] |
| Imines with 1H-benzimidazole | Lipid Peroxidation Inhibition | 15-57% inhibition | [17] |
Experimental Protocols
To ensure reproducibility and facilitate the comparative evaluation of these building blocks, detailed experimental protocols for key assays are provided below.
Synthesis of this compound Derivatives (General Procedure)
A common method for synthesizing benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde. For this compound derivatives, 3,4-diaminophenol is a key starting material.
Protocol:
-
A mixture of 3,4-diaminophenol (1 equivalent) and the desired aromatic aldehyde or carboxylic acid (1 equivalent) is refluxed in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
A catalytic amount of an acid, such as hydrochloric acid or p-toluenesulfonic acid, can be added to facilitate the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate) to yield the pure this compound derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[18][19][20]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.[1][7][21][22]
Protocol:
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compound Dilutions: The test compound is serially diluted (usually two-fold) in MHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria in MHB without the compound) and a negative control (MHB only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][7][21][22]
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the antioxidant capacity of compounds.[2][3][23]
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Reaction Mixture: In a 96-well plate, a specific volume of the test compound solution (at various concentrations) is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.[2][3][23]
Visualizing the Role of this compound in Drug Discovery
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the application of this compound as a building block.
Caption: General workflow for the synthesis of benzimidazole derivatives.
Caption: High-level overview of a drug discovery screening cascade.
Caption: Logical flow of a Quantitative Structure-Activity Relationship (QSAR) study.
Conclusion
This compound presents a compelling case as a versatile building block in drug discovery. Its unique structural features, particularly the presence of a phenolic hydroxyl group, offer opportunities for diverse biological activities, including notable antioxidant properties, which are absent in the parent benzimidazole. The comparative data, while not exhaustive, suggests that derivatives of this compound can exhibit potent antimicrobial and anticancer activities, often comparable to or exceeding those of other established heterocyclic scaffolds. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and further explore the potential of this promising heterocyclic core. The strategic incorporation of this compound into drug design programs holds the potential to yield novel therapeutic agents with improved efficacy and pharmacological profiles.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. scirp.org [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Purine-benzimidazole hybrids: synthesis, single crystal determination and in vitro evaluation of antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. jbsr.pharmainfo.in [jbsr.pharmainfo.in]
- 19. ijpsm.com [ijpsm.com]
- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 21. benchchem.com [benchchem.com]
- 22. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 23. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-Hydroxybenzimidazole in a Laboratory Setting
Disclaimer: This guidance is based on general chemical waste disposal protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and protocols.
Immediate Safety and Handling Precautions
Before handling 5-Hydroxybenzimidazole waste, it is essential to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure and ensure safety.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Engineering Controls:
-
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
General Hygiene:
-
Avoid inhaling any dust or fumes.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Thoroughly wash hands after handling the chemical.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste collection, labeling, storage, and final disposal through authorized channels.
Step 1: Waste Characterization
Assume that this compound and any materials contaminated with it are hazardous waste.[1] This precautionary approach is necessary in the absence of specific regulatory guidance for this compound. All chemical waste must be managed through your institution's hazardous waste program.[2]
Step 2: Waste Segregation
Proper segregation is crucial to prevent accidental chemical reactions.
-
Solid Waste: Collect solid this compound waste in a designated, compatible, and leak-proof container. This includes any contaminated items such as weigh boats, filter paper, and contaminated PPE.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.
-
Contaminated Labware: Glassware and other labware contaminated with this compound should be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste.[3][4] Subsequent rinses may also need to be collected, depending on institutional policies. After thorough cleaning, the labware can be disposed of as regular trash, provided all chemical residues have been removed.[3]
Step 3: Waste Container Labeling
Accurate and clear labeling is a critical compliance and safety requirement.[2]
-
Use the hazardous waste tags or labels provided by your institution's EHS department.[5]
-
The label must include the words "Hazardous Waste."[2]
-
Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[2]
-
List all constituents and their approximate concentrations if it is a mixed waste stream.
-
Indicate the date when waste was first added to the container.
-
Provide the name and contact information of the principal investigator or responsible person.
Step 4: Waste Storage
Proper storage of hazardous waste is essential to prevent spills and accidents.
-
Keep waste containers securely closed at all times, except when adding waste.[1][3]
-
Store containers in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to capture any potential leaks.
-
Segregate the this compound waste from incompatible materials.
Step 5: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5]
-
Do not dispose of this compound down the drain or in the regular trash.[2][6] The disposal of chemicals via the sanitary sewer is only permissible with written approval from the EHS department.[2]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes general guidelines for hazardous waste accumulation.
| Parameter | Guideline |
| Maximum Volume of Hazardous Waste in a Satellite Accumulation Area | 55 gallons |
| Maximum Volume of Acutely Hazardous Waste in a Satellite Accumulation Area | 1 quart |
| pH Range for Approved Drain Disposal (with EHS permission) | 5.5 - 10.5 |
Note: These are general guidelines and may vary by institution and jurisdiction. Always adhere to your local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. pfw.edu [pfw.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
Personal protective equipment for handling 5-Hydroxybenzimidazole
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 5-Hydroxybenzimidazole (CAS No: 41292-65-3), a compound with applications in pharmaceuticals and chemical synthesis. Adherence to these guidelines is critical for minimizing exposure and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] The following table summarizes the required Personal Protective Equipment (PPE) to be used when handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side-shields or Goggles | Must conform to EN166 (EU) or be NIOSH (US) approved. |
| Skin | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Gloves must be inspected for integrity before each use.[2] |
| Protective clothing | A lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact.[2] | |
| Respiratory | Particulate respirator | For handling solids and where dust may be generated, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended.[3] For large-scale operations or in case of insufficient ventilation, a self-contained breathing apparatus (SCBA) may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal is crucial for safety.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Ensure that eyewash stations and safety showers are readily accessible.[6]
-
Donning PPE : Before handling the chemical, put on all required PPE as outlined in the table above.
-
Weighing and Dispensing : To minimize dust generation, handle the solid compound with care. Use a spatula for transfers.
-
Storage : Store the chemical in a cool, dry, and well-ventilated place.[6][7] Keep the container tightly closed when not in use.[4][5][6]
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and decontaminate any equipment used. Dispose of contaminated gloves and other disposable PPE as hazardous waste.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. The following table provides a summary of first aid procedures.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[7] |
| Inhalation | Move the person to fresh air. If the person is not breathing, provide artificial respiration. Seek medical attention.[7] |
| Ingestion | Rinse the mouth with water.[1] Do NOT induce vomiting.[7] Seek immediate medical attention.[1][4] |
Disposal Plan
Waste containing this compound is classified as hazardous waste and must be disposed of accordingly.
-
Unused Product : Collect surplus and non-recyclable this compound for disposal by a licensed waste disposal company.[2] Do not dispose of it down the drain.[5]
-
Contaminated Materials : Any materials contaminated with this compound, such as pipette tips, weigh boats, or paper towels, should be disposed of in the same solid chemical waste container.
-
Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Once decontaminated, the container can be disposed of as regular waste, with all labels removed or defaced.[8]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-ヒドロキシベンゾイミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. 2-Hydroxybenzimidazole(615-16-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
